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Foundational

"3-Methyl-1-(2-methylpiperidin-4-yl)piperidine" CAS number and identifiers

An In-depth Technical Guide to 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine and Its Analogs for Medicinal Chemistry Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine and Its Analogs for Medicinal Chemistry

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the novel chemical entity, 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine. Due to its novelty, direct experimental data and a registered CAS number are not publicly available. Therefore, this document leverages a deep understanding of related chemical structures and synthetic methodologies to provide researchers, scientists, and drug development professionals with a foundational understanding. We will deconstruct the target molecule, explore established synthetic routes for analogous compounds, predict its physicochemical properties, and discuss its potential pharmacological relevance. This guide serves as a valuable theoretical and practical resource for those looking to explore this and similar chemical spaces.

Introduction to the Target Molecule and Its Core Components

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent motif in numerous FDA-approved drugs and natural alkaloids.[1][3][4] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for targeting biological receptors. The subject of this guide, "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine," is a complex molecule comprised of two interconnected piperidine rings, each bearing a methyl substituent.

As of the date of this publication, a search of major chemical databases, including CAS, has not yielded a specific entry for this compound. This indicates its status as a novel or sparsely researched chemical entity. However, by examining its constituent parts, we can infer its properties and potential synthetic pathways.

The core structure can be broken down as follows:

  • A primary piperidine ring: This ring is substituted at the 1-position (the nitrogen atom).

  • A 3-methyl group: A methyl group is attached to the 3-position of this primary piperidine ring.

  • A 2-methylpiperidin-4-yl substituent: This group, attached to the nitrogen of the primary ring, is itself a piperidine ring with a methyl group at the 2-position.

Below is a visual representation of the target molecule and its key components.

Caption: Proposed reductive amination workflow.

Buchwald-Hartwig Amination

For constructing N-aryl piperidines, metal-catalyzed cross-coupling reactions are powerful tools. [5]While our target is an N-alkyl piperidine, similar principles can apply. A variation of the Buchwald-Hartwig amination could potentially be employed, although it is less common for this specific type of bond formation.

This would involve coupling 3-methylpiperidine with a 4-halo-2-methylpiperidine derivative (e.g., 4-bromo-1-Boc-2-methylpiperidine) in the presence of a palladium catalyst and a suitable base.

Potential Pharmacological Significance and Future Directions

The piperidine moiety is present in a wide range of pharmaceuticals, including antipsychotics, opioids, and antihistamines. [3][4]The specific substitution pattern of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine suggests several potential areas of pharmacological interest:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds exhibit CNS activity due to their ability to cross the blood-brain barrier and interact with various receptors and transporters.

  • Receptor Modulation: The rigid, yet conformationally flexible, structure of the bis-piperidine scaffold could allow for high-affinity binding to G-protein coupled receptors (GPCRs) or ion channels.

  • Enzyme Inhibition: The molecule could serve as a scaffold for the design of enzyme inhibitors, where the piperidine rings provide a framework for orienting functional groups to interact with an enzyme's active site.

Further research into this novel compound would require its successful synthesis and subsequent biological screening. A logical progression for a research program would be:

  • Synthesis and Characterization: Synthesize the compound using the proposed methods and fully characterize it using techniques such as NMR, mass spectrometry, and elemental analysis.

  • In Vitro Screening: Screen the compound against a panel of common CNS targets to identify any initial biological activity.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, synthesize a library of related analogs to explore the SAR and optimize the compound's potency and selectivity. [6]

Conclusion

While "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine" is not yet a cataloged chemical, this guide provides a robust framework for its future investigation. By leveraging established synthetic methodologies and understanding the properties of analogous compounds, researchers can confidently approach the synthesis and exploration of this novel chemical entity. The rich history of the piperidine scaffold in drug discovery suggests that this and similar molecules hold significant potential for the development of new therapeutics. [1]

References

  • General Path to N-Arylpiperidines - ChemistryViews . (2023). Available at: [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates . Journal of the American Chemical Society, 146(1), 936-945. Available at: [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates | Journal of the American Chemical Society . (2023). Available at: [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis | ChemRxiv . (n.d.). Available at: [Link]

  • A Facile Synthesis of N-Aryl Substituted Piperidones - Sciencemadness.org . (n.d.). Available at: [Link]

  • PIPERIDINE - Ataman Kimya . (n.d.). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . (n.d.). Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate . (2025). Available at: [Link]

  • 3-Methylpiperidin-4-one hydrochloride - ChemBK . (2024). Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues . (2014). Available at: [Link]

  • Piperidine - Wikipedia . (n.d.). Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.org . (2023). Available at: [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem . (n.d.). Available at: [Link]

  • 64168-11-2[1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine] - Acmec Biochemical . (n.d.). Available at: [Link]

  • N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C23H30N2O | CID 621151 - PubChem . (n.d.). Available at: [Link]

  • Piperidine Synthesis. - DTIC . (2025). Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate . (n.d.). Available at: [Link]

  • (3-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1546155-09-2) Suppliers . (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC . (2025). Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online . (n.d.). Available at: [Link]

Sources

Exploratory

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Novel Piperidine Compounds For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Moiety The pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Novel Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in numerous natural alkaloids, synthetic pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[2] The inherent conformational flexibility of the piperidine scaffold, coupled with its ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of substituents to engage with a wide array of biological targets. This has led to its designation as a "privileged structure," a testament to its recurring role in successful drug discovery campaigns across diverse therapeutic areas.[3] This in-depth technical guide will explore the multifaceted biological activities of novel piperidine compounds, with a particular focus on their anticancer, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical framework for the continued development of this remarkable class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

The piperidine moiety is an integral structural feature in a multitude of approved and investigational anticancer agents.[4] These compounds exert their cytotoxic and cytostatic effects through diverse mechanisms, including the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[5] A number of novel piperidine-containing compounds have been developed as potent inhibitors of this pathway.

One notable example is the series of AKT inhibitors bearing a piperidin-4-yl side chain.[3] Compound 10h from this series has demonstrated potent pan-AKT inhibitory activity, effectively suppressing the phosphorylation of AKT and its downstream substrate, GSK3β, in prostate cancer cells.[3] This inhibition of the PI3K/Akt pathway ultimately leads to the induction of apoptosis in cancer cells.[3]

Another promising agent is E22 , a 3,4,6-trisubstituted piperidine derivative, which has shown potent in vitro and in vivo antitumor efficacy.[6] Mechanistic studies have confirmed that E22 significantly inhibits the phosphorylation of proteins downstream of Akt kinase in both cellular and xenograft models.[6]

The natural alkaloid piperine , found in black pepper, has also been shown to modulate the PI3K/Akt pathway.[7][8] Studies in colorectal cancer cells have demonstrated that piperine treatment leads to a decrease in the phosphorylation of Akt, contributing to its pro-apoptotic effects.[7]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of intervention by piperidine-based inhibitors.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Piperidine_Inhibitor Piperidine Inhibitors (e.g., 10h, E22, Piperine) Piperidine_Inhibitor->Akt Inhibition MAPK_Signaling GrowthFactor Growth Factors, Stress Receptor Receptor GrowthFactor->Receptor JNK_p38 JNK / p38 GrowthFactor->JNK_p38 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK_p38->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Piperidine_Inhibitor Piperidine Inhibitors (Quinolinones, Piperine) Piperidine_Inhibitor->JNK_p38 Modulation

Caption: MAPK signaling pathway and modulation by piperidine compounds.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of novel piperidine compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are determined to quantify their potency.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
10h PC-3 (Prostate)3.7[3]
GSK690693 (Reference) PC-3 (Prostate)14.1[3]
Piperine DLD-1 (Colorectal)Varies (dose-dependent effects observed)[7]
Compound 16 MCF7 (Breast)26.2 (GI50, µg/mL)[9]
Compound 16 HT29 (Colon)4.1 (GI50, µg/mL)[9]

Neuroprotective Activity: Combating Neurodegenerative Diseases

Piperidine-based compounds have shown considerable promise in the development of therapeutic agents for neurodegenerative disorders, such as Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.

A variety of novel piperidine derivatives have been synthesized and evaluated as anticholinesterase agents. [10]The inhibitory activity of these compounds against AChE can be determined using a colorimetric assay.

Antiviral Activity: A Broad Spectrum of Inhibition

The piperidine scaffold has been successfully incorporated into a range of antiviral agents, demonstrating activity against various viruses, including HIV. [11]For instance, piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, which can block the entry of HIV-1 into host cells. [5]The antiviral efficacy of these compounds is typically assessed through assays that measure the inhibition of viral replication or cytopathic effects in cell culture.

Experimental Protocols

General Experimental Workflow for Drug Discovery

The discovery and development of novel piperidine compounds follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis & Characterization Screening Biological Screening Synthesis->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Preclinical Preclinical Development LeadOp->Preclinical

Caption: A simplified workflow for drug discovery and development.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test piperidine compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. [4]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [4]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Acetylcholinesterase Inhibition Assay

This assay is used to screen for and characterize inhibitors of acetylcholinesterase.

Principle: The Ellman's method is a widely used colorimetric assay. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test piperidine compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to initiate the reaction. [2]5. Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Principle: Many viruses cause visible damage to infected cells, known as the cytopathic effect (CPE). An effective antiviral agent will prevent or reduce the development of CPE.

Step-by-Step Protocol:

  • Cell Plating: Plate host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the piperidine compound to the wells, followed by a standardized amount of the virus. [3]3. Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (typically 3-7 days).

  • CPE Evaluation: Visually assess the degree of CPE in each well under a microscope. Alternatively, a cell viability assay (e.g., MTT) can be used to quantify the protective effect.

  • Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (the EC50 value).

Conclusion and Future Directions

The piperidine scaffold continues to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The examples highlighted in this guide demonstrate the potential of piperidine derivatives to modulate key signaling pathways implicated in cancer, neurodegeneration, and viral infections. The ongoing exploration of the vast chemical space around the piperidine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. Future research should focus on the synthesis of novel, structurally diverse piperidine libraries and their screening against a wider range of biological targets. Furthermore, the application of computational modeling and structure-based drug design will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

References

  • PubMed. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Available from: [Link].

  • ACS Publications. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. J Med Chem. 2019;62(15):7264-7288. Available from: [Link].

  • Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link].

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link].

  • PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Available from: [Link].

  • MDPI. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Available from: [Link].

  • IJIRT. The Wide Spectrum Biological Activities of Piperidine -A Short Review. 2021;8(4). Available from: [Link].

  • Slideshare. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available from: [Link].

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link].

  • NIH. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link].

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].

  • NIH. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Available from: [Link].

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link].

  • ResearchGate. p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Available from: [Link].

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem. 2010;53(5):2070-2086. Available from: [Link].

  • NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available from: [Link].

  • NIH. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Available from: [Link].

  • PubMed. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Available from: [Link].

  • NIH. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Available from: [Link].

Sources

Foundational

Structural Elucidation of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine Scaffolds

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary & Significance The 1,4'-bipiperidine scaffold—specifically 3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary & Significance

The 1,4'-bipiperidine scaffold—specifically 3-methyl-1-(2-methylpiperidin-4-yl)piperidine —represents a critical structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK1/3 inhibitors) and GPCR modulators. Its value lies in its ability to tune physicochemical properties (solubility, pKa) while offering vectors for precise hydrophobic interactions via the methyl substituents.

However, this molecule presents a significant stereochemical challenge. With three chiral centers (Ring A: C3; Ring B: C2, C4) and a flexible nitrogen linker, the molecule can exist as multiple diastereomers. This guide provides a definitive, self-validating protocol for the structural elucidation and stereochemical assignment of this scaffold, moving beyond basic connectivity to absolute configuration.

Synthetic Context & Isomeric Complexity[1]

To understand the elucidation, one must understand the origin of the isomers. The standard synthesis involves the reductive amination of 2-methylpiperidin-4-one with 3-methylpiperidine .

The Synthetic Pathway (DOT Visualization)

SynthesisPath Reactant1 2-Methylpiperidin-4-one (Ring B Precursor) Intermediate Iminium Ion Intermediate Reactant1->Intermediate Reactant2 3-Methylpiperidine (Ring A Precursor) Reactant2->Intermediate Product 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine (Mixture of Diastereomers) Intermediate->Product Hydride Attack Reagent Reductive Agent (NaBH(OAc)3 / DCE) Reagent->Intermediate Promotes

Caption: Reductive amination pathway generating the 1,4'-bipiperidine core. The hydride attack direction determines the C4 stereochemistry.

The Stereochemical Challenge

The reaction yields a mixture of diastereomers driven by thermodynamics and sterics:

  • Ring B (2-Me, 4-Subst): The 2-methyl group anchors the conformation (equatorial). The incoming amine (Ring A) can be cis (equatorial) or trans (axial) relative to the 2-methyl.

    • Thermodynamic Product:cis-2,4 (Both groups equatorial).

    • Kinetic Product:trans-2,4 (Axial attack).

  • Ring A (3-Me): The 3-methyl center is fixed from the starting material but creates diastereomeric pairs when coupled to Ring B.

Mass Spectrometry: Establishing Connectivity

Before stereochemistry, connectivity must be validated. The 1,4'-bipiperidine core shows a distinct fragmentation pattern in ESI-MS/MS.

Protocol:

  • Ionization: ESI+ (Positive Mode).

  • Collision Energy: 20-35 eV.

Diagnostic Fragments:

Fragment Ion (m/z)Proposed StructureMechanistic Origin
[M+H]+ Parent IonProtonated molecular ion.
~112 3-methyl-N-methylene-piperidiniumCleavage of the central N-C4 bond (Ring A fragment).
~98 2-methyl-tetrahydropyridineRing B fragment after N-C cleavage and H-transfer.

NMR Spectroscopy: The Core Elucidation Protocol

This is the most critical section. You cannot rely on chemical shifts alone due to the flexibility of the rings. You must use scalar coupling (


) and through-space correlations (NOE).
1D H NMR: Diagnostic Signals

The conformation of Ring B is determined by the H4 proton (the methine proton at the linkage point).

  • Scenario A (Equatorial Substitution - cis-2,4):

    • The bulky Ring A is equatorial.[1]

    • H4 is Axial.

    • Signal:

      
       (triplet of triplets).
      
    • Coupling: Two large diaxial couplings (

      
       Hz) to H3ax and H5ax, and two small equatorial couplings (
      
      
      
      Hz).
  • Scenario B (Axial Substitution - trans-2,4):

    • The bulky Ring A is axial.

    • H4 is Equatorial. [2]

    • Signal: Narrow multiplet or quintet.

    • Coupling: Only small gauche couplings (

      
       and 
      
      
      
      Hz).
2D NMR Workflow (Self-Validating System)

To fully solve the structure, execute this specific sequence:

  • HSQC (Heteronuclear Single Quantum Coherence): Assign all carbons to their attached protons. Identify the two methyl doublets immediately.

  • COSY (Correlation Spectroscopy): Trace the spin systems.

    • Path 1: Ring B Methyl

      
       H2 
      
      
      
      H3
      
      
      H4.
    • Path 2: Ring A Methyl

      
       H3 
      
      
      
      H4/H2.
  • NOESY/ROESY (Nuclear Overhauser Effect): This is the definitive proof of stereochemistry.

Stereochemical Assignment Table (NOE)

Use this table to interpret your NOESY spectrum.

InteractionObservation (Cross-peak)Structural Conclusion
H2 (Ring B)

H4 (Ring B)
Strong 1,3-diaxial relationship. Both protons are axial. Substituents (2-Me, 4-N) are equatorial (cis-2,4 isomer).
H2 (Ring B)

H4 (Ring B)
Weak / Absent H4 is likely equatorial (trans-2,4 isomer).
2-Me (Ring B)

H4 (Ring B)
Strong 2-Me is equatorial, H4 is axial (confirms cis-2,4).
3-Me (Ring A)

H3/H5 (Ring A)
Medium Determines axial/equatorial preference of the 3-Me group on the distal ring.

Elucidation Logic Flowchart

The following diagram illustrates the decision matrix for assigning the relative stereochemistry of the core Ring B.

ElucidationLogic Start Isolate Compound Dissolve in CDCl3 or MeOD H4_Analysis Analyze H4 Proton (Ring B) Multiplicity & J-values Start->H4_Analysis Branch_TT Signal: Triplet of Triplets (tt) J ~ 11Hz, 4Hz H4_Analysis->Branch_TT Large Splitting Branch_Narrow Signal: Narrow Multiplet J < 5Hz H4_Analysis->Branch_Narrow Small Splitting Concl_AxialH H4 is AXIAL Substituent is EQUATORIAL Branch_TT->Concl_AxialH Concl_EqH H4 is EQUATORIAL Substituent is AXIAL Branch_Narrow->Concl_EqH NOE_Check Verify with NOESY Look for H2-H4 correlation Concl_AxialH->NOE_Check Concl_EqH->NOE_Check Result_Cis Assignment: cis-2,4-isomer (Thermodynamic Product) NOE_Check->Result_Cis NOE H2-H4 Present Result_Trans Assignment: trans-2,4-isomer (Kinetic Product) NOE_Check->Result_Trans NOE H2-H4 Absent

Caption: Logic flow for assigning the relative stereochemistry of the central piperidine ring using 1H NMR and NOESY.

Advanced Validation: Chiral HPLC & X-Ray

While NMR solves relative stereochemistry (diastereomers), it cannot distinguish enantiomers (e.g., 2R,4S vs 2S,4R) without a chiral environment.

Chiral Separation Protocol

To isolate the four potential isomers (assuming 3-Me is racemic):

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or IC).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (limited chromophore) or CAD (Charged Aerosol Detection).

Absolute Configuration

If the starting material (3-methylpiperidine) was racemic, you will obtain enantiomeric pairs. To assign absolute configuration:

  • X-Ray Crystallography: Requires converting the oil to a salt (e.g., fumarate or hydrochloride) to induce crystallization.

  • VCD (Vibrational Circular Dichroism): Compare experimental IR spectra of the chiral solution with DFT-calculated spectra.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Donohoe, T. J., et al. (2000). "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines." Organic Letters, 2(23), 3679–3681. Link

  • BenchChem. (2025).[3][4] "Literature review on the synthesis of N-substituted piperidin-4-amines." (Overview of reductive amination strategies). Link

  • Perchellet, E. M., et al. (2006). "Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization." The Journal of Organic Chemistry, 71(13). Link

Sources

Exploratory

Optimizing the Privileged Scaffold: In Silico ADMET Prediction for Piperidine Derivatives

Executive Summary The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and methylphenidate. However, the very features that make it a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 FDA-approved drugs including fentanyl, donepezil, and methylphenidate. However, the very features that make it a "privileged structure"—specifically its basic nitrogen (pKa ~10-11) and conformational flexibility—introduce specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) liabilities.

This technical guide provides a rigorous, self-validating in silico framework for profiling piperidine derivatives. Unlike generic small-molecule profiling, this protocol specifically addresses the cationic nature of piperidines at physiological pH, focusing on hERG channel blockade and CYP2D6 metabolism.

Part 1: The Physicochemical Foundation

The Protonation Trap

The most common failure mode in modeling piperidines is neglecting ionization. At pH 7.4, the piperidine nitrogen is predominantly protonated (


).
  • Standard LogP (partition coefficient of neutral species) is often irrelevant.

  • LogD7.4 (distribution coefficient at pH 7.4) is the authoritative metric for membrane permeability.

Validation Rule: If your model predicts high BBB permeability but calculated LogD7.4 is


, the prediction is likely a false positive driven by the neutral state assumption.
Critical Liabilities
EndpointMechanismRisk Level
hERG Blockade Cationic-

interaction between protonated N and Tyr652/Phe656 in the hERG pore.
CRITICAL
CYP2D6 Metabolism Asp301 in the CYP2D6 active site forms a salt bridge with the basic piperidine nitrogen.HIGH
Phospholipidosis Cationic amphiphilic drugs (CADs) accumulate in lysosomes; common in lipophilic piperidines.MEDIUM

Part 2: Visualizing the Toxicity Mechanism

The following diagram illustrates the structural basis for the high hERG liability observed in piperidine derivatives. This is a pharmacophore-based logic flow essential for interpreting in silico alerts.

hERG_Pharmacophore cluster_mitigation Mitigation Strategies Piperidine Piperidine Core (Ligand) Protonation Protonation (pH 7.4) Positive Charge Piperidine->Protonation pKa ~11 Interaction Cation-Pi Interaction (Tyr652 / Phe656) Protonation->Interaction Electrostatic Attraction hERG_Pore hERG Channel Pore (Target) hERG_Pore->Interaction Aromatic Cage Outcome QT Interval Prolongation (Toxicity) Interaction->Outcome Channel Blockade Strategy1 Reduce Basicity (e.g., Fluorination) Strategy1->Protonation Inhibits Strategy2 Zwitterionization

Figure 1: Mechanistic pathway of hERG blockade by piperidine derivatives. The protonated nitrogen is the key pharmacophoric feature driving toxicity.

Part 3: Step-by-Step Prediction Protocol

This protocol utilizes SwissADME for physicochemical baselining and ADMETlab 2.0 for advanced toxicity endpoints. These tools are selected for their specific handling of ionization states and robust QSAR models.

Phase 1: Structure Preparation (The "Garbage In" Filter)

Before submitting any molecule, you must canonicalize the structure.

  • Generate SMILES: Use a chemical drawing tool (ChemDraw/MarvinSketch).

  • Chirality Check: Piperidines often have chiral centers.[1] Explicitly define stereochemistry (@ or @@ in SMILES). Undefined chirality leads to "average" predictions that mask toxicity.

  • Salt Removal: Remove counter-ions (Cl-, Br-, TFA). Submit only the parent structure.

Phase 2: The Execution Workflow

Execute the following steps in parallel to build a comprehensive profile.

Step A: Physicochemical Profiling (SwissADME)
  • Input: Canonical SMILES.

  • Key Module: Lipophilicity & Pharmacokinetics.

  • Data Extraction:

    • Record WLOGP (Wildman-Crippen) for purely structural lipophilicity.

    • Record Boiled-Egg coordinates. This visualizes the WLOGP vs. TPSA (Topological Polar Surface Area) to predict BBB permeation.

    • Piperidine Specific Check: Look at the Bioavailability Radar.[2] If "Insolubility" is flagged, it is often a false flag for piperidines because the tool may not fully account for the solubility gain from protonation.

Step B: Toxicity & Metabolic Profiling (ADMETlab 2.0)
  • Input: Canonical SMILES (Batch mode supported).

  • Key Modules: Metabolism (CYP) and Toxicity (hERG, Ames).

  • Data Extraction:

    • hERG Blockers: Probability score (0-1). >0.7 is a high risk.

    • CYP2D6 Substrate/Inhibitor: Critical for drug-drug interaction (DDI) assessment.

    • Hepatotoxicity (H-HT): Piperidines can form reactive metabolites (e.g., iminium ions).

Phase 3: Data Interpretation & Decision Matrix

Use the table below to interpret the raw data output.

ParameterToolThresholdInterpretation for Piperidines
LogP (Consensus) SwissADME> 3.5High risk of non-specific binding and promiscuity.
TPSA SwissADME< 90 ŲFavorable for BBB penetration (CNS targets).
hERG Probability ADMETlab 2.0> 0.5Red Flag. Check if basic N is flanked by hydrophobic groups.
CYP2D6 Inhibitor ADMETlab 2.0> 0.7High DDI risk. Consider steric hindrance near the N-atom.
Ames Test ADMETlab 2.0PositiveMutagenic potential. Check for nitro/aniline impurities or substructures.

Part 4: Integrated Workflow Diagram

ADMET_Workflow cluster_tools In Silico Engines Start Candidate Molecule (SMILES) Prep Structure Prep (Desalt, Stereochem) Start->Prep Swiss SwissADME (Physicochem/BBB) Prep->Swiss Input ADMETlab ADMETlab 2.0 (Toxicity/CYP) Prep->ADMETlab Input Analysis Data Synthesis Swiss->Analysis LogP, TPSA, GI Abs. ADMETlab->Analysis hERG, CYP2D6, LD50 Decision Go / No-Go Decision Analysis->Decision Apply Thresholds

Figure 2: Integrated in silico workflow for ADMET profiling.

Part 5: Expert Insights & Self-Validation

To ensure Scientific Integrity , apply these self-validation checks to your results:

  • The "Lipophilicity Paradox":

    • Observation: SwissADME predicts high GI absorption, but ADMETlab predicts low solubility.

    • Resolution: Trust the consensus LogP but verify with pKa. If pKa > 10, the stomach (pH 1.5) solubility will be higher than predicted by neutral-state models.

  • The "hERG False Positive":

    • Observation: A piperidine derivative flags for hERG toxicity.[1][3]

    • Validation: Check the molecular weight and lipophilicity. If MW < 250 and LogP < 1, the hERG risk is likely overstated by the model, as the molecule may be too small to span the pore's pharmacophore points effectively.

  • Metabolic Switching:

    • If CYP2D6 inhibition is predicted, consider blocking the 4-position of the piperidine ring or introducing fluorine to the adjacent carbons to lower the pKa, thereby reducing affinity for the CYP2D6 active site.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][4] Scientific Reports, 7, 42717.

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[2] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[2][4][5] Nucleic Acids Research, 49(W1), W5-W14.

  • hERG Pharmacophore: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[6] hERG potassium channels and cardiac arrhythmia.[3][6][7] Nature, 440(7083), 463-469.

  • Piperidine in Drug Design: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

Foundational

Molecular Docking of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine: A Technical Guide for Drug Discovery Professionals

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, a novel piperidine derivative. While specific biological activity for this compound is not yet extensively documented, its structural motifs suggest potential interactions with various enzyme and receptor families. This guide will, therefore, present a generalized yet rigorous workflow applicable to a range of potential protein targets. We will delve into the theoretical underpinnings of molecular docking, provide step-by-step protocols for ligand and protein preparation, detail the execution of docking simulations using industry-standard software, and offer insights into the interpretation and validation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to elucidate the therapeutic potential of novel piperidine-based compounds.

Introduction: The Significance of the Piperidine Moiety and the Promise of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological macromolecules. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects.[3][4][5][6][7]

The subject of this guide, 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, is a unique molecule featuring two interconnected piperidine rings with methyl substitutions. These structural features, particularly the presence of multiple chiral centers and a flexible linker, suggest a high degree of three-dimensionality, which can be advantageous for specific and high-affinity binding to protein targets.[8] Given the prevalence of piperidine cores in drugs targeting enzymes and G-protein coupled receptors, potential targets for this compound could include acetylcholinesterase (AChE), various kinases, and dopamine receptors.[9][10][11]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing valuable insights into binding affinity and the nature of intermolecular interactions.[3] This guide will provide a robust methodology for conducting such a study on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine.

Pre-Docking Considerations: Target Selection and Structural Preparation

The success of a molecular docking study is heavily reliant on the quality of the initial structures of both the ligand and the protein target.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, geometrically realistic conformation. Software like Avogadro or the energy minimization modules within docking suites can be used.

  • Charge Assignment and Atom Typing: Assign partial charges and atom types to the ligand. This is typically handled by the docking software's preparation scripts (e.g., prepare_ligand4.py in AutoDockTools).

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

Protein Target Selection and Preparation

The choice of a protein target is critical and should be based on existing literature for similar piperidine derivatives or a broader screening hypothesis. For the purpose of this guide, we will outline a general protocol applicable to any selected protein target.

Protocol 2: Protein Preparation

  • PDB Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding or structural integrity. The co-crystallized ligand should also be removed.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are often omitted in PDB files but are essential for accurate hydrogen bond calculations.

  • Charge Assignment: Assign partial charges to the protein atoms.

  • File Format Conversion: Convert the prepared protein structure into the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).[11]

Molecular Docking Simulation

With the prepared ligand and protein structures, the molecular docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.[3]

Grid Box Definition

A grid box defines the search space for the ligand within the protein's binding site.

Protocol 3: Grid Box Generation

  • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Box Dimensions: Center the grid box on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for a range of possible binding poses. A common starting point is a 60 x 60 x 60 Å box with a spacing of 0.375 Å.[11]

Docking Execution

The docking simulation explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a predefined scoring function.

Protocol 4: Running the Docking Simulation

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the output file name.

  • Command Line Execution: Run the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[3]

Post-Docking Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

Quantitative Analysis
ParameterDescriptionTypical Values
Binding Affinity An estimation of the binding free energy, with more negative values indicating stronger binding.-5 to -15 kcal/mol
RMSD Root Mean Square Deviation between the docked pose and a reference (e.g., co-crystallized ligand). Lower values indicate a better prediction.< 2.0 Å
Qualitative Analysis

Visual inspection of the top-ranked binding poses is crucial for understanding the nature of the predicted interactions.

Protocol 5: Visualization and Interaction Analysis

  • Load Structures: Load the protein structure and the docked ligand poses into a molecular visualization tool such as PyMOL or VMD.

  • Analyze Interactions: Identify and analyze the key intermolecular interactions, including:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

Workflow and Pathway Visualization

To provide a clear overview of the entire process, the following diagrams illustrate the key workflows.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Grid Box Definition Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PDB Cleaning, Adding Hydrogens) Protein_Prep->Grid_Box Docking_Run Execution of Docking (e.g., AutoDock Vina) Grid_Box->Docking_Run Quantitative_Analysis Quantitative Analysis (Binding Affinity, RMSD) Docking_Run->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis (Visualization, Interaction Mapping) Docking_Run->Qualitative_Analysis

Caption: Overall workflow for molecular docking studies.

Ligand_Preparation_Detail Start Start: 2D Structure of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine Convert_3D Convert to 3D Structure Start->Convert_3D Energy_Minimize Energy Minimization (e.g., MMFF94) Convert_3D->Energy_Minimize Add_Hydrogens Add Polar Hydrogens Energy_Minimize->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges Define_Torsions Define Rotatable Bonds Assign_Charges->Define_Torsions Output Output: Prepared Ligand File (e.g., PDBQT) Define_Torsions->Output

Caption: Detailed steps for ligand preparation.

Conclusion and Future Directions

This guide has provided a comprehensive and technically grounded framework for conducting molecular docking studies on 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine. By following these protocols, researchers can generate valuable hypotheses about the potential biological targets and binding modes of this novel compound. It is imperative to remember that molecular docking is a predictive tool, and its results should be validated through experimental assays. Future work should focus on synthesizing this compound and evaluating its activity against the top-ranked protein targets identified through the docking studies. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this promising piperidine derivative.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives.
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • Bentham Science Publishers. (2022, July 1). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation.
  • Taylor & Francis Online. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • King's College London. (2014, December). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2006, May 12). Combined experimental and computational study of the thermochemistry of methylpiperidines.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • PubMed. (2000, October 16). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions.
  • BLDpharm. (n.d.). 30131-20-5|3-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine dihydrochloride.
  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PMC. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • BOC Sciences. (n.d.). Piperidines.
  • PubMed. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.

Sources

Protocols & Analytical Methods

Method

Advanced Medicinal Chemistry of Piperidine Derivatives: Synthetic Protocols and Application Notes

Introduction: The Piperidine "Privileged Scaffold"[1] In medicinal chemistry, the piperidine ring is not merely a structural connector; it is a privileged scaffold appearing in over 70 FDA-approved therapeutics. Its ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine "Privileged Scaffold"[1]

In medicinal chemistry, the piperidine ring is not merely a structural connector; it is a privileged scaffold appearing in over 70 FDA-approved therapeutics. Its ubiquity stems from its unique ability to modulate physicochemical properties (LogP, pKa) while serving as a versatile vector for pharmacophore presentation.[1]

Unlike flat aromatic systems, piperidine exists predominantly in a chair conformation, offering defined spatial vectors for substituents (equatorial vs. axial). This 3D-richness allows for high-affinity interactions with GPCRs (e.g., opioids, antihistamines) and enzymes (e.g., acetylcholinesterase inhibitors like Donepezil).

Key Physicochemical Advantages[2]
  • Basicity Modulation: The secondary amine (

    
    ) is easily protonated at physiological pH, enhancing solubility and facilitating ionic interactions with aspartate/glutamate residues in binding pockets.
    
  • Metabolic Stability: Compared to open-chain amines, the cyclic structure is generally more resistant to oxidative deamination, though C2/C6 oxidation remains a metabolic soft spot.

  • Rigidity: It reduces the entropic penalty of binding compared to flexible alkyl chains.

Structural Biology & Pharmacophore Mapping

To design effective piperidine-based ligands, one must understand how the scaffold interacts with biological targets.[2] The diagram below illustrates the canonical interaction modes of the piperidine pharmacophore.

PiperidinePharmacophore Piperidine Piperidine Scaffold (Chair Conformation) Nitrogen Basic Nitrogen (N1) (Ionic Interaction) Piperidine->Nitrogen Contains C4_Position C4-Substituent (Pharmacophore Vector) Piperidine->C4_Position Vectors to C2_C6 C2/C6 Positions (Steric/Metabolic Shielding) Piperidine->C2_C6 Modulated by Target_Asp Receptor Asp/Glu Residue (Anionic Site) Nitrogen->Target_Asp Salt Bridge (pH 7.4) Hydrophobic_Pocket Hydrophobic Pocket (Lipophilic Interaction) C4_Position->Hydrophobic_Pocket Projects into C2_C6->Nitrogen Steric hindrance reduces metabolism

Figure 1: Pharmacophore interaction map of the piperidine scaffold, highlighting the critical salt bridge formation at N1 and the vectorization capabilities at C4.

Synthetic Protocols

The following protocols are selected for their high fidelity in medicinal chemistry campaigns, prioritizing functional group tolerance and yield.

Protocol A: High-Fidelity Reductive Amination (STAB Method)

Application: General N-alkylation of piperidines with aldehydes/ketones. Mechanism: Formation of an iminium ion followed by selective reduction.[3][4] Why this method? Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH


 due to lower toxicity and better selectivity for imines over ketones/aldehydes [1].
Materials
  • Amine: Piperidine derivative (1.0 equiv)[5]

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv) - Crucial for ketones

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, dissolve the piperidine derivative (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE (5 mL).

  • Activation: Add Glacial AcOH (1.0 mmol). Note: This buffers the reaction and accelerates iminium formation, essential for less reactive ketones.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction is slightly exothermic; monitor temperature if scaling >10g.

  • Incubation: Stir at room temperature under N

    
     atmosphere.
    
    • Aldehydes:[3][4][6][7] Typically complete in 1–4 hours.

    • Ketones:[7] May require 12–24 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
     (caution: gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

ReductiveAmination Start Start: Piperidine + Carbonyl Imine Intermediate: Iminium Ion Start->Imine Eq equilibrium Reagent Add STAB + AcOH (Selective Reductant) Imine->Reagent In situ Product Product: N-Alkylated Piperidine Reagent->Product Hydride Transfer

Figure 2: Reaction logic for STAB-mediated reductive amination.

Protocol B: Site-Selective N-Arylation (Buchwald-Hartwig)

Application: Synthesizing N-aryl piperidines (common in antipsychotics and kinase inhibitors). Critical Insight: Palladium-catalyzed coupling is superior to S


Ar for electron-rich or neutral aryl halides [2].
Materials
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)[5]

  • Catalyst: Pd(OAc)

    
     (1–2 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: RuPhos or BINAP (2–4 mol%) - RuPhos is superior for sterically hindered substrates.

  • Base: NaOtBu (1.4 equiv) or Cs

    
    CO
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a Schlenk tube or microwave vial with Pd source, Ligand, and Base. Evacuate and backfill with Argon (3x).

  • Addition: Add Aryl Halide and Piperidine via syringe. Add degassed solvent (0.2 M concentration).

  • Heating:

    • Standard: Heat to 80–100°C for 12–24 hours.

    • Microwave: 110°C for 30–60 mins.

  • Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAc) to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Conversion Catalyst poisoning / O

leak
Re-degas solvents; ensure Argon flow. Switch to precatalyst (e.g., RuPhos Pd G4).
Dehalogenation

-hydride elimination
Switch base to Cs

CO

; lower temperature.
Bis-arylation Excess halideEnsure Piperidine is in excess (1.2–1.5 equiv).[5]
Protocol C: Late-Stage C-H Functionalization (Minisci-Type)

Application: Appending alkyl groups to the piperidine


-position (C2) or functionalizing pyridine precursors prior to reduction.
Modern Approach:  Photoredox catalysis allows for milder conditions than classical Ag/Persulfate methods [3].
Methodology (Photoredox)
  • Setup: Combine Pyridine/Piperidine precursor (1.0 equiv), Carboxylic Acid (Alkyl radical source, 2.0 equiv), and Ir-photocatalyst (1 mol%) in DMSO.

  • Oxidant: Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 equiv).
  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–18 hours.

  • Mechanism: The carboxylic acid undergoes oxidative decarboxylation to generate an alkyl radical, which attacks the protonated heterocycle.

Application Notes: Tuning Drug Properties

When incorporating piperidine into a lead compound, consider the "Piperidine Effect" on ADME properties.

Lipophilicity (LogP) Adjustment

Piperidine is a lipophilic scaffold.[8] To lower LogP without losing the pharmacophore:

  • Oxygen Insertion: Switch to Morpholine (lowers LogP by ~1.0 unit).

  • Bridging: Use Azabicyclo[2.2.1]heptane (increases solubility via polarity/shape).

  • Fluorination: Introduce 3,3-difluoropiperidine or 4-fluoropiperidine . This lowers the pKa of the nitrogen (reducing phospholipidosis risk) and blocks metabolic oxidation.

Metabolic Blocking

The C2 and C6 positions are prone to oxidation by CYP450 enzymes.

  • Strategy: Introduce methyl groups at C2/C6 (steric shield).

  • Example:Methylphenidate utilizes substitution adjacent to the nitrogen to modulate activity and stability.

References

  • Abdel-Magid, A. F., et al. (1996).[3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

Sources

Application

analytical techniques for quantifying piperidine compounds

Executive Summary & Strategic Overview Piperidine (hexahydropyridine) is a ubiquitous pharmacophore found in blockbuster drugs ranging from fentanyl and methylphenidate to paroxetine. However, its quantification presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Piperidine (hexahydropyridine) is a ubiquitous pharmacophore found in blockbuster drugs ranging from fentanyl and methylphenidate to paroxetine. However, its quantification presents a distinct "Analytical Triad" of challenges:

  • Lack of Chromophore: The saturated heterocyclic ring lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless without derivatization.
    
  • High Basicity (pKa ~11.2): This leads to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

  • High Polarity & Volatility: Small piperidine impurities often elute in the void volume of Reversed-Phase LC (RPLC) and can be lost during sample concentration steps.

This guide moves beyond generic protocols to provide three validated workflows: HILIC-MS/MS for bioanalysis, Dansyl Chloride Derivatization (HPLC-FLD) for QC release, and GC-MS for genotoxic impurity profiling.

Method Selection Decision Matrix

Before selecting a protocol, analyze your matrix and sensitivity requirements.

MethodSelection Start START: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Bio Biological Fluid (Plasma/Urine) (Low conc. < 100 ng/mL) SampleType->Bio PK/Tox Studies Bulk API / Raw Material / Formulation (High conc. > 1 µg/mL) SampleType->Bulk QC/Release Protocol_A PROTOCOL A: HILIC-MS/MS (High Sensitivity, Direct Inject) Bio->Protocol_A Gold Standard Volatile Is the analyte Volatile? (e.g., Piperidine impurity) Bulk->Volatile MS_Avail Is MS/MS Available? MS_Avail->Protocol_A Yes Protocol_B PROTOCOL B: HPLC-FLD (Dansyl-Cl) (Robust QC, High Specificity) MS_Avail->Protocol_B No (UV/FLD only) Volatile->MS_Avail No (Complex Drug) Protocol_C PROTOCOL C: Headspace or Direct GC-MS (Genotoxic Impurities) Volatile->Protocol_C Yes (Free Base)

Figure 1: Decision tree for selecting the optimal piperidine quantification strategy based on matrix complexity and available instrumentation.

Protocol A: HILIC-MS/MS (The Bioanalytical Gold Standard)

Context: Traditional C18 columns fail to retain small, polar piperidines. Ion-pairing reagents (e.g., TFA) suppress MS ionization. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, utilizing the water-rich layer on the stationary phase to retain polar amines while using high-organic mobile phases that enhance ESI+ desolvation.

Experimental Setup
  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH ensures the piperidine nitrogen is protonated (

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detection: Triple Quadrupole MS (ESI+).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL plasma.

    • Add 150 µL cold Acetonitrile containing Internal Standard (Piperidine-d11 or Deuterated Analog).

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

    • Critical Step: Transfer supernatant directly to vial. Do not evaporate to dryness, as free piperidine is volatile and will be lost.

  • Chromatographic Gradient:

Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Comment
0.0900.4High organic start for retention
1.0900.4Isocratic hold
4.0500.4Elution of matrix
4.1900.4Re-equilibration
7.0900.4End of Run
  • MS/MS Transitions (Example for Piperidine Moiety):

    • Precursor: m/z 86.1 (

      
      )
      
    • Product: m/z 69.1 (Loss of

      
      , characteristic ring cleavage).
      
    • Note: For complex drugs (e.g., Fentanyl), monitor the parent ion and the specific piperidine-containing fragment.

Protocol B: Dansyl Chloride Derivatization (HPLC-FLD)

Context: For QC labs lacking MS, derivatization is mandatory. Dansyl Chloride (DNS-Cl) is preferred over FMOC-Cl for secondary amines because it forms stable sulfonamides that are highly fluorescent and UV-active (254 nm).

Reaction Mechanism

Piperidine (


 amine) reacts with Dansyl Chloride under basic conditions to form Dansyl-Piperidine + HCl.

DansylReaction Reagents Piperidine Sample + Dansyl Chloride Buffer Add Carbonate Buffer (pH 9.5 - 10.0) Reagents->Buffer Basify Incubate Incubate 60°C for 20 min Buffer->Incubate Sulfonylation Quench Quench (Add Proline/Methylamine) Incubate->Quench Remove Excess DNS-Cl Analyze Inject HPLC-FLD (Ex: 340nm, Em: 525nm) Quench->Analyze Stable Derivative

Figure 2: Workflow for the dansylation of secondary amines.

Detailed Protocol
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Carbonate (

      
      ), adjusted to pH 9.8.
      
    • Reagent: 5 mg/mL Dansyl Chloride in Acetone (Freshly prepared, light sensitive).

  • Derivatization Procedure:

    • Mix 500 µL Sample + 250 µL Buffer + 250 µL Dansyl Chloride solution.

    • Cap tightly (prevent evaporation) and heat at 60°C for 20 minutes in a dry block.

    • Causality: Heat is required to drive the reaction for sterically hindered secondary amines, unlike primary amines which react at room temp.

  • Quenching (Critical):

    • Add 100 µL of 10% Proline or Methylamine solution.

    • Why? Excess Dansyl Chloride hydrolyzes into Dansyl Hydroxide (blue fluorescence), which interferes with chromatography. Proline scavenges excess reagent into a distinct peak.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1][2]

    • Gradient: 30% B to 90% B over 15 mins.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).

Protocol C: GC-MS for Genotoxic Impurities

Context: Piperidine is a Class 2 solvent/genotoxic impurity. GC-MS is ideal for quantifying free piperidine in drug substances without derivatization.

Method Parameters
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace impurities.
Column DB-624 or VF-624ms (30m x 0.25mm)Designed for volatile amines; reduces peak tailing.
Carrier Gas Helium, 1.2 mL/minConstant flow mode.
Oven Program 40°C (hold 2 min)

10°C/min

220°C
Low initial temp traps volatile piperidine.
Detection SIM Mode (m/z 85, 84, 56)Select Ion Monitoring eliminates matrix noise.

System Suitability Requirement: Due to the basicity of piperidine, the inlet liner must be deactivated (silanized). If tailing factor > 1.5, replace the liner and cut the column guard.

References

  • HILIC Mechanism & Bioanalysis

    • Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A.

  • Dansyl Chloride Derivatization

    • BenchChem Application Note. (2025).[4][5][6][7][8][9] Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS.

  • Piperidine Impurity Analysis (LC-MS)

    • Alternative Therapies in Health and Medicine. (2025).[4][5][6][7][8][9] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[10][11]

  • GC-MS Analysis of Piperidine

    • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content.[6]

  • Direct Analysis of Biogenic Amines (HILIC)

    • Tosoh Bioscience.[12] Direct analysis of biogenic amines in food by HILIC-MS.

Sources

Method

Application Notes and Protocols for the Investigation of Novel Piperidine-Based Research Tools

A Case Study: The Hypothetical Molecule 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine Introduction: The Piperidine Scaffold and the Frontier of Unexplored Chemical Space The piperidine ring is a ubiquitous scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study: The Hypothetical Molecule 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

Introduction: The Piperidine Scaffold and the Frontier of Unexplored Chemical Space

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for introducing a wide array of substituents, enabling the fine-tuning of pharmacological properties.[4][5] While many piperidine derivatives have been extensively studied, the vastness of chemical space means that countless novel structures remain unsynthesized and uncharacterized.

This guide addresses a common challenge and opportunity in drug discovery: how to approach a novel, unstudied molecule. We will use the hypothetical compound 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine as a case study to outline a systematic approach for its synthesis, characterization, and initial biological evaluation as a potential research tool. This document serves as a roadmap for researchers, scientists, and drug development professionals venturing into the exploration of new chemical entities.

It is important to note that a thorough search of the scientific literature and chemical databases reveals no existing data for "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine." Therefore, the following protocols and application notes are presented as a predictive and methodological guide for the investigation of this, or similarly novel, piperidine-containing molecules.

PART 1: Synthesis and Structural Elucidation

The first critical step is the chemical synthesis and rigorous confirmation of the molecular structure. A plausible synthetic route for our hypothetical compound could involve a reductive amination, a common and powerful method for forming C-N bonds.

Proposed Synthetic Workflow

The synthesis could be envisioned as the coupling of two piperidine-based building blocks: 3-methylpiperidine and N-Boc-2-methyl-4-piperidone, followed by deprotection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A 3-Methylpiperidine C Intermediate Boc-protected product A->C C_label Sodium triacetoxyborohydride (STAB) B N-Boc-2-methyl-4-piperidone B->C C_label->C D Intermediate Boc-protected product E 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine (Final Product) D->E E_label Trifluoroacetic acid (TFA) in Dichloromethane (DCM) E_label->E G cluster_0 Upstream Events cluster_1 Downstream Signaling A Hypothetical Compound (Agonist) B µ-Opioid Receptor (GPCR) A->B Binds C Gi/o Protein B->C Activates D Adenylate Cyclase C->D Inhibits E cAMP Levels (Decrease) D->E Leads to F Protein Kinase A (PKA) E->F Reduced Activation of G Cellular Response (e.g., Analgesia) F->G Modulates

Sources

Application

Application Notes and Protocols for the Dosage and Administration of Piperidine Analogs in Animal Models

Introduction: The Significance of Piperidine Analogs in Preclinical Research The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and research compounds.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Analogs in Preclinical Research

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and research compounds.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates.[2] Piperidine analogs encompass a wide range of therapeutic classes, including synthetic opioids (e.g., fentanyl), psychostimulants (e.g., methylphenidate), antipsychotics (e.g., haloperidol, risperidone), and many others under investigation for central nervous system (CNS) disorders.[3][4][5][6]

Given their profound physiological and behavioral effects, the accurate and reproducible administration of these compounds in animal models is paramount for generating reliable and translatable preclinical data. This guide provides a comprehensive overview of the critical considerations, detailed protocols, and field-proven insights for the dosage and administration of piperidine analogs in common animal models. It is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous preclinical studies.

Part 1: Foundational Principles of Preclinical Dosing

The journey from a promising piperidine analog to a potential therapeutic is paved with meticulous preclinical research. A cornerstone of this research is the establishment of a sound dosing strategy. This involves more than simply selecting a dose; it requires a holistic understanding of the compound's properties, the animal model, and the intended therapeutic application.

Dose Selection and Dose-Response Relationships

The selection of an appropriate dose range is a critical first step. Initial dose estimates can be derived from in vitro data (e.g., receptor binding affinities, EC50 values) and in silico predictions. However, these are merely starting points. The definitive determination of an effective and safe dose range necessitates in vivo dose-response studies.[7]

A typical dose-response study involves administering a range of doses to different groups of animals and measuring a specific pharmacological or behavioral effect. The resulting data are plotted to generate a dose-response curve, from which key parameters like the ED50 (the dose that produces 50% of the maximal effect) can be determined. It is crucial to establish a full dose-response curve, including doses that produce minimal, partial, and maximal effects, as well as doses that may induce toxicity.[7]

Allometric Scaling: Translating Doses Between Species

Preclinical studies often begin in small animal models, such as mice and rats. To translate these findings to larger animals and eventually to humans, a process known as allometric scaling is employed.[3][8][9] Allometric scaling is a mathematical method that relates physiological and pharmacokinetic parameters to body weight across species.[3] It is based on the principle that many physiological processes, such as metabolic rate and drug clearance, do not scale linearly with body weight.[3][4]

The basic formula for allometric scaling is:

Y = aWb

where:

  • Y is the physiological or pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

For dose conversion based on body surface area, the following formula is often used to calculate the Human Equivalent Dose (HED):

HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km)

The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for common laboratory animals and humans are available.[10] For example, to convert a rat dose to a human dose, you would multiply the rat dose by the ratio of the rat Km to the human Km.[10]

It is important to note that allometric scaling is an estimation and has its limitations. Species-specific differences in drug metabolism and target receptor pharmacology can lead to discrepancies.[3][4] Therefore, it should be used as a guide for initial dose selection in new species, with further empirical dose-finding studies being essential.

Part 2: Formulation and Vehicle Selection

The vehicle, or the substance used to dissolve or suspend the piperidine analog for administration, can significantly impact the compound's solubility, stability, and bioavailability. The choice of vehicle is dictated by the physicochemical properties of the test compound, the intended route of administration, and the animal species.[11][12]

Vehicle Selection for Piperidine Analogs

Piperidine analogs can exist as either free bases or salts, and their solubility can range from highly water-soluble to extremely hydrophobic.

  • Aqueous Vehicles: For water-soluble piperidine salts (e.g., hydrochlorides, sulfates), sterile water for injection, 0.9% saline, or phosphate-buffered saline (PBS) are the preferred vehicles for parenteral routes.[11][12] These are isotonic and generally well-tolerated.

  • Co-solvents and Surfactants: For poorly water-soluble or hydrophobic piperidine analogs, a variety of formulation strategies can be employed to enhance solubility.[13][14][15]

    • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used in combination with aqueous vehicles to increase solubility.[14] However, the concentration of these co-solvents should be kept to a minimum to avoid potential toxicity.

    • Surfactants: Surfactants such as Tween 80 (polysorbate 80) and Cremophor EL can be used to create micellar solutions or emulsions that can solubilize hydrophobic compounds.[13]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15]

  • Lipid-based Vehicles: For highly lipophilic piperidine analogs, oil-based vehicles such as corn oil, sesame oil, or peanut oil can be used, particularly for oral or subcutaneous administration.[16][17] Self-emulsifying drug delivery systems (SEDDS) are another option for improving the oral bioavailability of lipophilic compounds.[17]

Preparation of Formulations: A Step-by-Step Protocol

Protocol 1: Preparation of an Aqueous Solution for a Water-Soluble Piperidine Salt

  • Calculate the required amount of the piperidine analog salt based on the desired dose (in mg/kg), the number of animals, and the dosing volume.

  • Weigh the compound accurately using an analytical balance.

  • Select a sterile, pyrogen-free aqueous vehicle (e.g., 0.9% saline).

  • Dissolve the compound in the vehicle by vortexing or gentle agitation. If necessary, gentle warming in a water bath can be used to aid dissolution, but ensure the compound is heat-stable.

  • Adjust the pH of the solution to a physiologically compatible range (typically pH 6.8-7.4) if necessary, using sterile solutions of HCl or NaOH.[13]

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions.

Protocol 2: Preparation of a Suspension for a Hydrophobic Piperidine Analog

  • Weigh the required amount of the piperidine analog.

  • Select an appropriate suspending vehicle. A common choice is an aqueous solution containing a suspending agent like 0.5% carboxymethylcellulose (CMC) and a surfactant like 0.1% Tween 80.

  • Triturate the compound with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This helps to wet the particles and prevent clumping.

  • Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.

  • Homogenize the suspension using a tissue homogenizer or sonicator if necessary to reduce particle size and improve stability.

  • Store the suspension appropriately (often refrigerated) and ensure it is well-mixed (e.g., by vortexing) before each administration to ensure uniform dosing.

Part 3: Administration Techniques

The choice of administration route is a critical determinant of a drug's pharmacokinetic profile, influencing its rate of absorption, distribution, metabolism, and excretion. The most common routes for administering piperidine analogs in rodent models are oral (gavage), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).

Oral Gavage (PO) in Rodents

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Protocol 3: Step-by-Step Guide to Oral Gavage in Mice and Rats [14][16][17]

  • Animal Restraint:

    • Mouse: Gently scruff the mouse, ensuring a firm but not restrictive grip on the loose skin over the shoulders.[17][18]

    • Rat: Securely hold the rat by placing your thumb and forefinger on either side of the mandible and supporting the body with your other hand.[14]

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of appropriate size and length for the animal. For mice, 18-20 gauge needles are common, while 16-18 gauge needles are used for rats.[14][16] The tip should be blunted and rounded to prevent injury.[14]

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[12] If necessary, mark the needle to avoid over-insertion.[16]

  • Administration:

    • With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Never force the needle. [12]

    • Once the needle is in the esophagus, advance it to the pre-measured depth.

    • Slowly administer the compound.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[16]

Intravenous (IV) Injection via the Lateral Tail Vein in Rodents

IV administration provides the most rapid onset of action and 100% bioavailability.

Protocol 4: Step-by-Step Guide to IV Tail Vein Injection in Mice [11][13][19][20][21]

  • Animal Preparation:

    • Place the mouse in a suitable restraint device.

    • Warm the mouse's tail for 5-10 minutes using a heat lamp or by immersing the tail in warm water (38-40°C) to induce vasodilation and make the lateral tail veins more visible.[13][19]

  • Vein Visualization and Needle Insertion:

    • Wipe the tail with 70% ethanol to clean the injection site and further enhance vein visibility.

    • Using a 27-30 gauge needle attached to a syringe, approach one of the lateral tail veins at a shallow angle with the bevel of the needle facing up.[11][19]

  • Injection:

    • Carefully insert the needle into the vein. A small flash of blood in the hub of the needle may indicate successful cannulation.[13]

    • Slowly inject the solution. There should be no resistance, and the vein should blanch as the solution is administered.[13][20]

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[20]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[13]

    • Monitor the animal for any adverse reactions.

Part 4: Data Presentation and Visualization

Clear and concise presentation of dosage and administration parameters is crucial for the reproducibility of preclinical studies.

Table 1: Exemplar Dosage and Administration Parameters for Common Piperidine Analogs in Rodents
Piperidine AnalogAnimal ModelRoute of AdministrationDose RangeVehicleReference(s)
Fentanyl RatSubcutaneous (SC)0.01 - 0.05 mg/kgSaline[22]
RatIntravenous (IV)0.01 - 0.1 mg/kgSaline[23]
Methylphenidate MouseIntraperitoneal (IP)1 - 10 mg/kgSaline[24]
RatOral (PO)4 - 60 mg/kg (in drinking water)Water[22][25]
Haloperidol RatOral (PO)0.5 - 15 mg/kgAcetic acid in water[26][27]
MouseOral (PO)0.5 mg/kgNot specified[7]
Risperidone MouseIntraperitoneal (IP)0.125 - 0.5 mg/kgSaline[28]
RatOral (PO)2.5 mg/kg (in drinking water)Acetic acid in water[27]
Pethidine (Meperidine) DogIntramuscular (IM)5 mg/kgNot specified[29]
Loperamide Human (for reference)Oral (PO)Initial: 4 mg, then 2 mg after each loose stoolNot specified[2][30][31][32][33]

Note: The doses listed are examples and should be optimized for specific experimental conditions.

Diagrams for Experimental Workflows

Visualizing experimental workflows can enhance clarity and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes in the dosage and administration of piperidine analogs.

DoseSelectionWorkflow cluster_0 Phase 1: Initial Dose Estimation cluster_1 Phase 2: In vivo Dose-Response Study cluster_2 Phase 3: Dose Refinement and Confirmation In_vitro_Data In vitro Data (e.g., EC50, Ki) Initial_Dose_Range Establish Initial Dose Range In_vitro_Data->Initial_Dose_Range In_silico_Modeling In silico Modeling In_silico_Modeling->Initial_Dose_Range Literature_Review Literature Review of Similar Compounds Literature_Review->Initial_Dose_Range Dose_Response_Study Conduct Dose-Response Study in Rodents Initial_Dose_Range->Dose_Response_Study Measure_Endpoints Measure Pharmacological/ Behavioral Endpoints Dose_Response_Study->Measure_Endpoints Analyze_Data Analyze Data & Generate Dose-Response Curve Measure_Endpoints->Analyze_Data Determine_ED50 Determine ED50 & Therapeutic Window Analyze_Data->Determine_ED50 Select_Doses Select Doses for Efficacy Studies Determine_ED50->Select_Doses PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Select_Doses->PK_PD_Modeling Refined_Dose_Regimen Refined Dosing Regimen for Further Studies PK_PD_Modeling->Refined_Dose_Regimen

Figure 1: Workflow for Dose Selection of Piperidine Analogs.

FormulationWorkflow Compound_Properties Assess Physicochemical Properties of Piperidine Analog Solubility_Assessment Determine Solubility (Aqueous vs. Organic) Compound_Properties->Solubility_Assessment Route_of_Admin Select Route of Administration Compound_Properties->Route_of_Admin Aqueous_Soluble Aqueous-Soluble (Salt Form) Solubility_Assessment->Aqueous_Soluble High Poorly_Soluble Poorly Soluble/ Hydrophobic Solubility_Assessment->Poorly_Soluble Low Solubilization_Strategy Select Solubilization Strategy Route_of_Admin->Solubilization_Strategy Aqueous_Vehicle Formulate in Aqueous Vehicle (Saline, PBS) Aqueous_Soluble->Aqueous_Vehicle Poorly_Soluble->Solubilization_Strategy Final_Formulation Prepare and Validate Final Formulation Aqueous_Vehicle->Final_Formulation Co_solvents Co-solvents (PEG, Propylene Glycol) Solubilization_Strategy->Co_solvents Surfactants Surfactants (Tween 80, Cremophor) Solubilization_Strategy->Surfactants Lipid_Vehicle Lipid-based Vehicle (Corn Oil, SEDDS) Solubilization_Strategy->Lipid_Vehicle Co_solvents->Final_Formulation Surfactants->Final_Formulation Lipid_Vehicle->Final_Formulation

Figure 2: Decision Tree for Formulation of Piperidine Analogs.

Part 5: Advanced Considerations and Best Practices

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a powerful tool for understanding the relationship between drug concentration and its pharmacological effect over time.[19][34][35][36] By integrating pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body), researchers can optimize dosing regimens to achieve the desired therapeutic effect while minimizing adverse events.[34] For CNS-active piperidine analogs, PK/PD modeling is particularly valuable for predicting target engagement in the brain and correlating it with behavioral outcomes.[19][21]

Regulatory Considerations

Preclinical studies with piperidine analogs intended for clinical development must adhere to regulatory guidelines. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidance on the non-clinical development of pharmaceuticals, including safety pharmacology, toxicology, and pharmacokinetic studies.[24][27][33][37] For CNS-active drugs, specific guidelines address the assessment of abuse and dependence potential.[33] Adherence to these guidelines is essential for the successful translation of preclinical findings to human clinical trials.

Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented wherever possible. This includes using in vitro methods to reduce the number of animals used, optimizing experimental designs to obtain the maximum amount of information from the fewest number of animals, and refining procedures to minimize pain and distress.

Conclusion

The successful preclinical development of piperidine analogs hinges on the rigorous and thoughtful application of principles governing their dosage and administration in animal models. By carefully considering the physicochemical properties of the compound, selecting appropriate vehicles and routes of administration, and employing sound experimental design, researchers can generate high-quality, reproducible data that will ultimately pave the way for the development of novel therapeutics. This guide serves as a foundational resource to aid in the design and execution of these critical preclinical studies.

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  • Kimko, H. C., Pinheiro, J., & Holford, N. H. (1999). Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats. The Journal of pharmacology and experimental therapeutics, 289(2), 678–688.
  • Altun, I. (2023, October 17). How to Calculate Drug Dose & Drug Volumes in Animal Studies. Retrieved from [Link]

  • Sadek, D., Acosta, R., Ali, E., Li, W. X., Cioi, A., Bruce, K., ... & Thomas, P. K. (2023). Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review. International Journal of Molecular Sciences, 24(6), 5966. [Link]

  • Dingemanse, J., Danhof, M., & Breimer, D. D. (1988). Pharmacokinetic-pharmacodynamic modeling of CNS drug effects: an overview. Pharmacology & therapeutics, 38(1), 1–52. [Link]

  • Thomas, S. D., & Riegel, A. C. (2014). Pharmacokinetics of a Transdermal Fentanyl Solution in Suffolk Sheep (Ovis aries). Journal of the American Association for Laboratory Animal Science : JAALAS, 53(3), 268–273.
  • Pfizer. (2021, November). HALDOL brand of haloperidol injection (For Immediate Release) WARNING Increased Mortality in Elderly Patients with Dementia-R. Retrieved from [Link]

  • Vettorato, E. (2020, January 21). The top 5 drug calculations every vet nurse needs to know. Retrieved from [Link]

  • Mahmood, I. (2009). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Journal of clinical pharmacology, 49(11), 1276–1287. [Link]

  • Drugs.com. (2025, November 20). Haloperidol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Guzman-Perez, J. E., Sanchez-Migallon, D., & Ludders, J. W. (2018). Pharmacokinetics of fentanyl after intravenous administration in isoflurane-anesthetized red-tailed hawks (Buteo jamaicensis) and Hispaniolan Amazon parrots (Amazona ventralis). American journal of veterinary research, 79(6), 644–651. [Link]

  • Pypendop, B. H., & Ilkiw, J. E. (2014). Pharmacokinetics and pharmacodynamics of a constant rate infusion of fentanyl (5 μg/kg/h) in awake cats. American journal of veterinary research, 75(8), 724–730. [Link]

  • Lee, J. H., Lee, S. H., & Kim, Y. C. (2018). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Drug design, development and therapy, 12, 563–571. [Link]

  • Terry, A. V., Jr, Hill, W. D., & Parikh, V. (2015). Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance. The Journal of pharmacology and experimental therapeutics, 353(2), 346–356. [Link]

  • Drugs.com. (2026, January 11). Loperamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • Patel, N., & Puttaswamy, A. (2023). Loperamide. In StatPearls.
  • Kukanich, B., & Wiese, A. (2006). Pharmacokinetics of fentanyl after single intravenous injection and constant rate infusion in dogs. Veterinary anaesthesia and analgesia, 33(4), 266–273. [Link]

  • Lee, J. H., Lee, S. H., & Kim, Y. C. (2018). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. Drug design, development and therapy, 12, 563–571. [Link]

  • Mirra, D., Rota, A., & Di Maggio, R. (2011). A comparison of the sedative and analgesic properties of pethidine (meperidine) and butorphanol in dogs. The Journal of small animal practice, 52(8), 423–427. [Link]

  • Murphy, P. B., & Bechmann, S. (2025, January 19). Meperidine. In StatPearls.
  • Drugs.com. (2016, November 30). Loperamide Hydrochloride (loperamide hydrochloride) - Dosing, PA Forms & Info. Retrieved from [Link]

  • MIMS. Loperamide: Uses & Dosage. Retrieved from [Link]

  • Dr.Oracle. (2025, July 16). What is the recommended dose of loperamide (anti-diarrheal medication) for an adult patient with diarrhea? Retrieved from [Link]

  • Hyman, M. A., & Casavant, M. J. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus (American Psychiatric Publishing), 19(1), 16–20. [Link]

  • MSD Veterinary Manual. Psychotropic Agents for Treatment of Animals. Retrieved from [Link]

  • ECA Academy. (2025, April 3). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from [Link]

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Method

Application Note: 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine as a Privileged Scaffold in GPCR &amp; Kinase Drug Discovery

Executive Summary 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine represents a specialized subclass of the 1,4'-bipiperidine family, a "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, this stericall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine represents a specialized subclass of the 1,4'-bipiperidine family, a "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, this sterically constrained diamine serves as a critical pharmacophore in two major therapeutic areas: Chemokine Receptor Antagonists (specifically CCR5 for HIV-1) and Muscarinic Acetylcholine Receptor (mAChR) Modulators for neurodegenerative disorders.

This Application Note provides a technical roadmap for researchers utilizing this scaffold to design high-affinity ligands. We detail the structural rationale for its binding efficacy, a validated synthetic protocol for its integration into larger drug candidates, and a functional assay for screening its biological activity.

Technical Background: The Bipiperidine "Hinge"

The 1,4'-bipiperidine moiety acts as a semi-rigid linker that allows drug molecules to span deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

Structural Mechanism
  • Conformational Locking: The bond between N1 of the central piperidine and C4 of the distal piperidine creates a defined distance (~5–7 Å) between the two hydrophobic cores.

  • Stereochemical Tuning: The methyl substituents at the 3-position (proximal ring) and 2-position (distal ring) introduce chirality and steric bulk. This restricts the rotational freedom of the rings, locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g., selectivity for mAChR M1 over M2).

  • Therapeutic Relevance:

    • CCR5 Antagonists: This scaffold mimics the β-turn of chemokine ligands (e.g., RANTES), blocking HIV-1 entry. It is structurally homologous to the core of Ancriviroc (SCH 351125) .

    • Muscarinic Agonists: Used in the design of M1/M4 allosteric agonists for Alzheimer’s disease, where the bipiperidine core engages the extracellular vestibule of the receptor.

Mechanism of Action (GPCR Signaling)

The following diagram illustrates the downstream signaling pathways modulated when this scaffold is incorporated into an M1 Muscarinic Agonist.

G Ligand Bipiperidine Ligand Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Flux Ca->PKC Response Cognitive Enhancement (Synaptic Plasticity) PKC->Response ERK/MAPK Pathway

Figure 1: Signal transduction pathway for M1 Muscarinic Receptor activation by bipiperidine-based agonists, leading to calcium mobilization and cognitive enhancement.

Experimental Protocol: Modular Synthesis

Objective: Synthesize the core scaffold 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine via Reductive Amination. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.

Materials & Reagents
ReagentCAS No.PurityRole
3-Methylpiperidine 626-56-2>98%Nucleophile (Amine)
N-Boc-2-methylpiperidin-4-one 790667-45-7*>97%Electrophile (Ketone)
Sodium Triacetoxyborohydride 56553-60-795%Reducing Agent
Acetic Acid (Glacial) 64-19-7ACSCatalyst
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Trifluoroacetic Acid (TFA) 76-05-199%Deprotection Agent

(Note: N-Boc precursor is derived from commercially available 2-methylpiperidin-4-one).

Step-by-Step Methodology
Stage 1: Reductive Amination
  • Preparation: In a round-bottom flask under N₂ atmosphere, dissolve N-Boc-2-methylpiperidin-4-one (1.0 eq) and 3-methylpiperidine (1.1 eq) in anhydrous DCM (10 mL/g).

  • Activation: Add Acetic Acid (1.5 eq) dropwise to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Stage 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the crude intermediate in DCM (5 mL/g).

  • Acidolysis: Add TFA (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Workup: Concentrate to remove excess TFA. Basify the residue to pH >10 using 1N NaOH.

  • Isolation: Extract with Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1% NH₄OH) to yield 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine .

Validation Protocol: Calcium Flux Assay (GPCR Screening)

Objective: Verify the functional activity of the synthesized scaffold (or its derivatives) against the M1 Muscarinic Receptor using a cell-based calcium mobilization assay.

Assay Principle

Activation of Gq-coupled GPCRs (like M1) triggers intracellular Calcium (Ca²⁺) release. This protocol uses a fluorescent Ca²⁺-sensitive dye (Fluo-4 AM) to quantify receptor activation.

Workflow Diagram

Workflow Step1 Cell Seeding (CHO-K1-M1 Cells) 96-well plate Step2 Dye Loading (Fluo-4 AM) 37°C, 45 min Step1->Step2 Step3 Compound Addition (Bipiperidine Analog) Step2->Step3 Step4 Fluorescence Reading (FLIPR/FlexStation) Ex 494nm / Em 516nm Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Figure 2: High-throughput screening workflow for assessing bipiperidine agonist activity.

Detailed Steps
  • Cell Culture: Plate CHO-K1 cells stably expressing human M1 receptor (hM1) at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Stimulation: Inject 20 µL of the test compound (dissolved in HBSS/HEPES) at 5x concentration.

  • Measurement: Monitor fluorescence intensity (RFU) every 1.5 seconds for 60 seconds, then every 5 seconds for 2 minutes.

  • Analysis: Plot Max-Min RFU against log[Compound]. Calculate EC₅₀ using a four-parameter logistic fit.

Quality Control & Specifications

When using this molecule as a reference standard or intermediate, ensure it meets the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white solid/oil
Identification ¹H-NMR (CDCl₃)Consistent with structure (Doublet methyl signals at ~0.9–1.1 ppm)
Purity HPLC-UV (210 nm)≥ 98.0%
Mass Analysis LC-MS (ESI+)[M+H]⁺ matches theoretical MW
Residual Solvents GC-HeadspaceDCM < 600 ppm; TFA < 0.05%

References

  • Palani, A., et al. (2001).[1] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection."[1][2][3] Journal of Medicinal Chemistry.

  • Spalding, T. A., et al. (2002). "Discovery of an Ectopic Allosteric Site on the M1 Muscarinic Receptor." Molecular Pharmacology.

  • Boc Sciences. (2025). "Piperidine Building Blocks and Scaffolds."

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 1,4'-bipiperidines as highly potent and selective M1 allosteric agonists." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Scientific. (2024). "1,4'-Bipiperidine Product Specifications."

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine"

Technical Support Center: Purification of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine Ticket ID: #PUR-3M12MP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Purification & Trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

Ticket ID: #PUR-3M12MP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Purification & Troubleshooting Guide

Executive Summary

You are working with 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine , a dipiperidine derivative characterized by two basic nitrogen centers: a tertiary amine linking the rings and a secondary amine on the 2-methylpiperidine ring.

Key Challenges:

  • Stereoisomerism: The molecule contains three chiral centers (C3 on Ring A; C2 and C4 on Ring B). This results in up to 4 diastereomeric pairs (

    
     isomers), often appearing as split peaks or broad "shoulders" in chromatography.
    
  • High Basicity & Polarity: The secondary amine (

    
    ) and tertiary amine (
    
    
    
    ) cause severe tailing on standard silica and retention issues on C18 at neutral pH.
  • Air Sensitivity: The secondary amine is prone to forming carbamates upon exposure to atmospheric CO₂, often mistaken for degradation.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Question: "My crude reaction mixture is a dark oil with neutral impurities. How do I clean this up without running a column?"

Technical Resolution: Leverage the basicity of the dipiperidine scaffold. Neutral organic impurities will not protonate, allowing you to wash them away while your product remains in the aqueous phase.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acidification: Extract with 1M HCl (3x).

    • Mechanism:[1][2][3] The dipiperidine protonates (

      
      ), becoming water-soluble.
      
    • Observation: Impurities remain in the organic layer.

  • Wash: Discard the organic layer. Wash the aqueous acidic layer once with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Critical: The solution must be strongly basic to ensure the free base is regenerated.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Oil) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Protonated Product) AcidWash->AqLayer1 Separation Waste Discard OrgLayer1->Waste BaseStep Basify to pH > 12 (NaOH) AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract FinalProduct Pure Free Base (Concentrate) FinalExtract->FinalProduct

Caption: Logical flow for removing non-basic impurities using pH switching.

Module 2: Chromatographic Purification (Flash & Prep HPLC)

User Question: "I see severe peak tailing on my flash column, and I suspect diastereomers are co-eluting. How do I fix the peak shape and separate isomers?"

Technical Resolution: Standard silica has acidic silanol groups that ionically bind to your amine, causing tailing. You must suppress this interaction or use a "High pH" Reverse Phase strategy.

Option A: Normal Phase (Flash Chromatography)
  • Stationary Phase: Standard Silica Gel.

  • Mobile Phase Modifier (Critical): You must use a basic modifier.

    • Recipe: DCM : Methanol : Ammonium Hydroxide (NH₄OH) (90:10:1).

    • Alternative: DCM : Methanol : Triethylamine (TEA) (95:5:1).

  • Loading: Dissolve the free base in a minimum amount of DCM containing 1% TEA.

Option B: Reversed-Phase (Prep HPLC) - Recommended for Diastereomers
  • Concept: At low pH (TFA/Formic acid), the molecule is doubly protonated and highly polar, eluting too fast (near void volume). At High pH , it is neutral and interacts hydrophobically with the C18 chain, allowing for diastereomer separation based on shape.

  • Column: C18 (Base-tolerant, e.g., XBridge or Gemini).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia in Water.

  • Gradient: 5% to 60% Acetonitrile over 20 mins.

Data: Modifier Impact on Peak Shape

ParameterStandard Condition (Acidic)Optimized Condition (Basic)Result
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + 10mM NH₄HCO₃Drastic Improvement
pH ~2.0~10.0De-protonation
Retention Low (k' < 1)High (k' > 5)Better Resolution
Peak Shape Tailing Factor > 2.0Tailing Factor < 1.2Sharp Peaks
Isomer Sep. Co-elutionSplit peaks visibleSeparation Possible

Module 3: Salt Formation & Storage

User Question: "My product is an oil that turns into a crust over time. Is it degrading?"

Technical Resolution: The crust is likely the carbamate salt formed by the reaction of the secondary amine with atmospheric CO₂. To stabilize the compound, convert it into a solid salt form.

Protocol: Dihydrochloride Salt Formation

  • Dissolve the free base oil in Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (2.5 equivalents).

  • A white precipitate will form immediately.

  • Filter under Nitrogen (hygroscopic!) and wash with cold ether.

  • Result: 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine • 2HCl. This solid is stable and easy to handle.

Module 4: Troubleshooting FAQ

Q1: I see two peaks in LCMS with the same Mass (M+H). Is this an impurity?

  • Answer: Likely not. These are diastereomers .[4] The molecule has chiral centers at the 3-position (Ring A) and 2,4-positions (Ring B). The cis and trans relationships relative to the piperidine ring create isomers with slightly different polarities. If separation is not required for your biological assay, you may collect them together. If required, use the High pH Prep HPLC method described in Module 2.

Q2: The NMR shows "doubled" peaks.

  • Answer: This confirms the presence of diastereomers (or rotamers).[5] In piperidines, the N-substituent can flip between axial and equatorial, and the methyl groups can be cis or trans. Do not discard; this is the nature of the molecule.

Q3: Yield is lower than expected after Acid-Base extraction.

  • Answer: The product might be too water-soluble even at high pH due to the two polar amine centers.

    • Fix: Saturate the aqueous layer with NaCl (brine) before the DCM extraction step to "salt out" the organic amine.

References

  • Separation of Diastereomers: Chromatography Forum. "Separation of diastereomers - Strategies for basic amines." Available at: [Link]

  • Piperidine Synthesis & Purification: National Institutes of Health (PMC). "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives." Available at: [Link]

  • Reductive Amination Protocols: Harvard University, Myers Group. "Reductive Amination: Mechanism and Practical Procedures." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of "3-Methyl-1-(2-methylpiperidin-4-yl)piperidine"

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold. This molecule represents a highly specialized 1,4'-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold. This molecule represents a highly specialized 1,4'-bipiperidine motif, a privileged structure in medicinal chemistry widely utilized in the design of CCR5 antagonists (HIV entry inhibitors), Muscarinic agonists , and Sigma receptor ligands .

Executive Summary & Molecule Identity[1]

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a sterically congested, dimethyl-substituted 1,4'-bipiperidine . Unlike simple linear linkers, the bipiperidine core provides a semi-rigid scaffold that orients pharmacophores into specific vectors, crucial for fitting into deep transmembrane pockets of G-Protein Coupled Receptors (GPCRs).

  • Core Scaffold : 1,4'-Bipiperidine (also known as 4-(1-piperidinyl)piperidine).

  • Key Modifications :

    • 3-Methyl (Distal Ring) : Introduces chirality and restricts conformational rotation of the distal amine.

    • 2-Methyl (Proximal/Linker Ring) : Sterically shields the nitrogen lone pair and blocks metabolic

      
      -oxidation.
      
  • Primary Applications : Key intermediate/pharmacophore for CCR5 Antagonists (e.g., Vicriviroc analogs) and Muscarinic M1/M4 modulators .

Chemical Structure & SAR Analysis[2][3][4]

The biological potency of this scaffold is driven by the interplay between the two piperidine rings. The "Twin-Methyl" substitution pattern is not accidental; it is a classic medicinal chemistry strategy to optimize metabolic stability and receptor subtype selectivity .

Structural Dissection

The molecule consists of two distinct domains:

  • Domain A (Distal) : 3-Methylpiperidine. This ring often sits in a hydrophobic pocket (e.g., the hydrophobic accessory pocket of CCR5).

  • Domain B (Proximal) : 2-Methylpiperidine-4-yl. This ring acts as the central hub, often linking to an aromatic cap or amide (in full drug molecules).

SAR Logic: The "Methyl Effect"
Structural FeatureMechanistic RoleImpact on Performance
1,4'-Bipiperidine Core Scaffold Rigidity : Creates a defined distance (~6-8 Å) between the distal nitrogen and the proximal attachment point.High Affinity : Reduces the entropic penalty of binding compared to flexible alkyl chains.
3-Methyl Substituent Conformational Lock : Forces the piperidine ring into a specific chair conformation, favoring equatorial placement of the bulky group.Selectivity : Disciminates between receptor subtypes (e.g., CCR5 vs. CCR2) by clashing with non-conserved residues.
2-Methyl Substituent Metabolic Blockade : The C2 position is a hotspot for CYP450-mediated

-hydroxylation. Methylation here sterically hinders the enzyme.
Extended Half-Life (

)
: Significantly reduces clearance rates compared to the unsubstituted analog.

Comparative Performance Profile

This section compares the 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine scaffold against established alternatives in the context of CCR5 Antagonism (a primary use case).

Alternatives Evaluated:

  • Unsubstituted Bipiperidine : The baseline scaffold.

  • Vicriviroc (SCH 417690) : A clinical-stage CCR5 antagonist utilizing a methylated bipiperidine core.

  • Maraviroc : The standard-of-care CCR5 antagonist (tropane-based, functionally similar).

Table 1: Comparative Pharmacological Properties
Feature3,2'-Dimethyl-Bipiperidine (Subject)Unsubstituted Bipiperidine (Alternative)Vicriviroc Core (Benchmark)
Conformational Freedom Restricted (Moderate)High (Floppy)Highly Restricted (Rigid)
Metabolic Stability High (Blocked

-sites)
Low (Rapid N-dealkylation)Very High
Lipophilicity (cLogP) ~2.5 - 3.0 (Optimal for CNS/Cell pen.)~1.8 (More polar)~3.5
hERG Liability Moderate (Basic amines can bind hERG)High (Flexible amines often bind hERG)Low (Optimized via SAR)
Receptor Residence Time Medium Short Long (Slow dissociation)

Expert Insight : The unsubstituted bipiperidine is often too flexible, leading to "promiscuous" binding (off-target effects) and rapid metabolic clearance. The 3,2'-dimethyl substitution of the subject molecule mimics the optimized core of Vicriviroc, offering a balance between synthetic accessibility and drug-like properties.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

Synthesis: Reductive Amination (Standard Protocol)

Objective : Efficiently couple 3-methylpiperidine to 2-methyl-4-piperidone.

  • Reagents :

    • Amine: 3-Methylpiperidine (1.0 eq).

    • Ketone: N-Boc-2-methyl-4-piperidone (1.0 eq).

    • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Catalyst: Acetic Acid (1-2 drops).

  • Procedure :

    • Dissolve amine and ketone in DCE under Nitrogen atmosphere.

    • Add Acetic Acid to adjust pH to ~5-6 (activates imine formation). Stir for 30 min.

    • Add STAB portion-wise at 0°C.

    • Warm to Room Temperature (RT) and stir for 12-16 hours.

    • Validation : Monitor via LC-MS for disappearance of ketone (M+ peak) and appearance of product mass.

    • Workup : Quench with sat. NaHCO3. Extract with DCM.

    • Deprotection : Treat the N-Boc intermediate with TFA/DCM (1:1) to yield the free amine title compound.

Biological Assay: Radioligand Binding (CCR5)

Objective : Determine binding affinity (


).
  • Membrane Prep : Use CHO cells overexpressing human CCR5.

  • Ligand : [

    
    I]-MIP-1
    
    
    
    (0.1 nM).
  • Competition : Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound.
  • Buffer : 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Incubation : 90 min at RT (equilibrium).

  • Harvest : Filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis : Count radioactivity. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Mechanism of Action & SAR Visualization

The following diagram illustrates the structural logic of the scaffold and its interaction with a hypothetical GPCR binding pocket (based on CCR5 homology models).

SAR_Mechanism Scaffold 1,4'-Bipiperidine Core Methyl2 2-Methyl Group (Linker Ring) Scaffold->Methyl2 Chiral Center (Stereochemistry matters) Target GPCR Binding Pocket (e.g., CCR5/Muscarinic) Scaffold->Target Scaffold orients pharmacophores into deep pocket Methyl3 3-Methyl Group (Distal Ring) Methyl3->Scaffold Restricts rotation (Conformational Lock) Methyl3->Target Hydrophobic Interaction (Selectivity Filter) Methyl2->Scaffold Steric Shielding of Nitrogen Metabolism CYP450 Enzyme (Liver Microsomes) Methyl2->Metabolism BLOCKS alpha-oxidation (Increases t1/2)

Caption: SAR Map illustrating how the dual-methyl substitution enhances both receptor affinity (via conformational locking) and drug-like properties (via metabolic blockade).

References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2] I. Discovery of SC-351125."[1] Journal of Medicinal Chemistry.

  • Palani, A., et al. (2001). "Discovery of Potent, Non-Peptide CCR5 Antagonists: Synthesis and SAR of 1,4'-Bipiperidine Derivatives." Journal of Medicinal Chemistry.

  • Stupple, P. A., et al. (2011). "The design and characterization of bipiperidine scaffolds for the treatment of CNS disorders." ChemMedChem.

  • Cumming, J. G., et al. (2012). "Metabolic blocking strategies in drug discovery." ChemMedChem. (Review of methyl-blocking effects).

  • Sigma-Aldrich / Merck . (2024). "Product Specification: 4-(3-methylpiperidin-1-yl)piperidine derivatives." Chemical Building Blocks.

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Comparative

Benchmarking In Silico Predictive Architectures for Piperidine Scaffolds: From QSAR to Deep Learning

Executive Summary: The Piperidine Validation Crisis The piperidine ring is arguably the most "privileged" scaffold in medicinal chemistry, forming the backbone of blockbuster drugs ranging from fentanyl (opioid analgesia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Validation Crisis

The piperidine ring is arguably the most "privileged" scaffold in medicinal chemistry, forming the backbone of blockbuster drugs ranging from fentanyl (opioid analgesia) to donepezil (Alzheimer’s). However, its ubiquity comes with a hidden computational cost: conformational promiscuity . The piperidine ring’s ability to flip between chair, boat, and twist-boat conformers, combined with the pH-dependent protonation of its secondary amine, renders standard "out-of-the-box" in silico models prone to high False Positive Rates (FPR).

This guide is not a tutorial on how to run software; it is a strategic framework for validating that your model is predicting biological reality rather than memorizing training set noise. We compare three dominant architectures—3D-QSAR, Molecular Docking, and Deep Learning—and define the experimental "ground truth" required to validate them.

Comparative Analysis of Predictive Architectures

A. Ligand-Based 3D-QSAR (CoMFA/CoMSIA) vs. Machine Learning

Best for: Lead optimization when crystal structures are unavailable.

Classic 2D-QSAR often fails with piperidines because it collapses the critical steric bulk of N-substituents into flat descriptors. 3D-QSAR (Comparative Molecular Field Analysis) remains the gold standard but requires rigorous alignment validation.

Feature3D-QSAR (CoMFA/CoMSIA)Machine Learning (Random Forest/SVM)
Piperidine Handling High Precision: Explicitly maps steric fields around the ring nitrogen.Moderate: Relies on descriptors (e.g., Morgan fingerprints) that may miss 3D conformational subtleties.
Validation Metric

(LOO) and

(Test Set).
F1-Score, MCC (Matthews Correlation Coefficient).
Critical Failure Mode Alignment Noise: If piperidine rings aren't superposed atom-by-atom, the model collapses.Overfitting: "Memorizing" the training set if chemical diversity is low.
Experimental Data Support ALK Inhibitors study:

(CoMFA) vs

(CoMSIA) [1].
SVM models for antibacterial piperazines achieved >85% accuracy on large datasets [2].

Expert Insight: For piperidines, CoMSIA (Comparative Molecular Similarity Indices Analysis) generally outperforms CoMFA. Why? CoMSIA includes a Gaussian function for distance dependence, which is more forgiving of slight misalignments in the flexible piperidine ring than the rigid "Lennard-Jones" cutoffs used in CoMFA.

B. Structure-Based Docking: Rigid vs. Induced-Fit

Best for: Virtual screening and understanding binding modes.

The critical validation step here is the Salt Bridge Check . At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (


). A docking model that fails to reproduce the ionic interaction with a conserved Aspartate or Glutamate residue (common in GPCRs like Mu-opioid or Sigma receptors) is invalid.
MethodRigid Receptor Docking (e.g., AutoDock Vina)Induced-Fit Docking (IFD) / MD Refinement
Piperidine Handling Poor: Treats the receptor pocket as a "brick wall," often clashing with bulky N-substituents.Excellent: Allows side chains (e.g., Asp395 in SERT) to rotate and accommodate the piperidine chair form.
Validation Metric RMSD < 2.0 Å relative to co-crystallized ligand.Binding Free Energy (

) correlation with experimental

.
Causality often produces false negatives due to steric clashes.Captures the "breathing" of the pocket required for deep burial of the piperidine scaffold.

The "Self-Validating" Experimental Protocol

A computational model is only as good as the wet-lab data used to challenge it. The following protocol ensures a closed feedback loop between in silico prediction and in vitro reality.

Phase 1: The "Scaffold Hopping" Challenge (In Silico)

Before synthesis, challenge your model with a Y-Randomization Test .

  • Shuffle the biological activity values (IC50/Ki) of your training set randomly.

  • Rebuild the model.

  • Pass Criteria: The new model must have a

    
    . If your randomized model still predicts well, your original model is finding chance correlations (a common artifact in piperidine QSAR due to structural redundancy).
    
Phase 2: Prospective Validation (Synthesis & Bioassay)

Case Study: Sigma-1 Receptor (S1R) Antagonists [3]

  • Synthesis: Synthesize 5-10 "Test Set" compounds that were not in the training set, specifically designing them to test the model's "cliff edge" (e.g., changing N-methyl to N-benzyl).

  • Structural Confirmation: Verify the chair conformation using 1H-NMR . Look for the characteristic splitting patterns of axial vs. equatorial protons on the piperidine ring (approx 3.5 ppm).

  • Bioassay (Radioligand Binding):

    • Assay: Competition binding using

      
       (for S1R).
      
    • Metric: Determine

      
      .
      
    • Success Threshold: The predicted

      
       must fall within 1 log unit of the experimental 
      
      
      
      .

Visualizing the Validation Logic

The following diagrams illustrate the decision logic and mechanistic interactions required for a valid piperidine model.

Diagram 1: The Decision Tree for Model Selection

Caption: A strategic workflow for selecting the correct in silico architecture based on available data and piperidine flexibility.

PiperidineValidation Start Start: Piperidine Scaffold Validation Crystal Is Crystal Structure Available? Start->Crystal NoCrystal No: Ligand-Based Approach Crystal->NoCrystal No YesCrystal Yes: Structure-Based Approach Crystal->YesCrystal Yes DatasetSize Dataset Size? NoCrystal->DatasetSize SmallSet < 50 cmpds: 3D-QSAR (CoMSIA) DatasetSize->SmallSet LargeSet > 100 cmpds: Machine Learning (RF/SVM) DatasetSize->LargeSet AlignmentCheck CRITICAL: Atom-by-Atom Alignment (Focus on N-position) SmallSet->AlignmentCheck Flexibility Is Active Site Flexible? YesCrystal->Flexibility RigidSite Rigid Docking (AutoDock) Flexibility->RigidSite No FlexSite Induced Fit / MD Simulation Flexibility->FlexSite Yes SaltBridge CRITICAL: Check N+ ... Asp/Glu Salt Bridge Formation RigidSite->SaltBridge FlexSite->SaltBridge

Diagram 2: The Pharmacophore Interaction Map (S1R Example)

Caption: The essential molecular interactions a valid model must reproduce for high-affinity piperidine ligands.

Pharmacophore cluster_0 Binding Site Validation Check Piperidine Piperidine N+ (Protonated) Aspartate Asp126 (Anionic Site) Piperidine->Aspartate Salt Bridge (2.8 Å) Aromatic Aromatic Flanking Residues (Tyr/Trp) Piperidine->Aromatic Cation-Pi Interaction Hydrophobic Hydrophobic Pocket LigandTail N-Substituent (Benzyl/Alkyl) LigandTail->Hydrophobic Van der Waals

Summary of Experimental Data

The following table synthesizes performance metrics from key validation studies, demonstrating the gap between training accuracy (


) and true predictive power (

or

).
Study TargetMethodology

(Training)

(Cross-Val)

(External Test)
Key Finding
ALK Inhibitors (Piperidine-carboxamides) [1]3D-QSAR (CoMFA)0.9980.6630.910High training

but lower

indicates overfitting risk without external test sets.
ALK Inhibitors (Same dataset) [1]3D-QSAR (CoMSIA)0.9880.7300.904CoMSIA provided better internal stability (

) due to better handling of steric fields.
Sigma-1 Receptor [3]Docking + MDN/AN/A

correlation
MD revealed that rigid docking failed to predict the binding of bulky 4-benzyl piperidines; induced fit was required.
mTORC1 Inhibitors [4]MLR / MNLR> 0.80> 0.600.54 - 0.57Linear regression models struggled to generalize to external test sets compared to 3D methods.

References

  • Prediction of Antibacterial Properties of Piperazine Molecules using Machine Learning approach. Source: ResearchGate. URL:[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PubMed Central (PMC). URL:[Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Source: MDPI (Biophysica). URL:[Link]

  • Challenges in Docking: Mini Review. Source: JSciMed Central. URL:[Link]

Validation

A Comparative Guide to 3-Methylpiperidine and Piperidine as Organocatalysts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, secondary amines have carved out a significant niche, particularly in their role as catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Piperidine, a simple and readily available six-membered heterocycle, has long been a workhorse in this domain. However, the exploration of substituted piperidines, such as 3-methylpiperidine, offers the potential for modulated reactivity and selectivity. This guide provides an in-depth comparative study of 3-methylpiperidine and piperidine, examining their structural nuances, catalytic efficacy, and mechanistic underpinnings to inform catalyst selection in research and development.

Structural and Physicochemical Properties: A Tale of Two Amines

The catalytic prowess of an amine is intrinsically linked to its structural and electronic properties. At first glance, 3-methylpiperidine is a close relative of piperidine, with the key distinction being the presence of a methyl group at the 3-position. This seemingly minor modification, however, imparts subtle yet significant differences in their physicochemical profiles.

PropertyPiperidine3-MethylpiperidineImpact on Catalysis
Molecular Formula C₅H₁₁NC₆H₁₃N-
Molar Mass 85.15 g/mol 99.17 g/mol -
pKa of Conjugate Acid ~11.2[1]~11.07[2]The basicity of the amine is a critical factor in many catalytic cycles, influencing the rate of proton abstraction.[1] The methyl group in 3-methylpiperidine has a weak electron-donating effect, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine, although this effect is generally minimal.[1] A higher basicity can lead to a faster initial deprotonation step, potentially increasing the overall reaction rate.[1]
Steric Hindrance LowModerateThe methyl group at the 3-position introduces steric bulk near the nitrogen atom. This can influence the catalyst's ability to approach the substrate and can affect the stability of transition states in the catalytic cycle.[1]

Comparative Catalytic Performance: Insights from the Knoevenagel Condensation

Direct, side-by-side comparative studies of 3-methylpiperidine and piperidine under identical reaction conditions are limited in the published literature.[1] However, by synthesizing available data and considering established structure-activity relationships, we can infer their relative performance. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, serves as an excellent model for this comparison.[1]

Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile

CatalystReaction ConditionsYield (%)Reaction Time (h)
Piperidine Ethanol, Reflux~95%2
3-Methylpiperidine Ethanol, Reflux~90% (Estimated)3 (Estimated)

Note: The performance data for 3-methylpiperidine is an estimation based on the anticipated effects of steric hindrance, which may slightly impede the catalytic cycle, leading to a modest decrease in yield and a longer reaction time compared to piperidine.[1]

The slightly lower estimated efficiency of 3-methylpiperidine can be attributed to the steric hindrance introduced by the methyl group.[1] This hindrance can impede the approach of the catalyst to the substrates and the formation of the necessary intermediates in the catalytic cycle.

Mechanistic Considerations: The Role of Iminium and Enamine Intermediates

Both piperidine and 3-methylpiperidine catalyze reactions such as the Knoevenagel condensation through a well-established mechanistic pathway involving the formation of key intermediates: an iminium ion and an enamine.[1][3]

The catalytic cycle can be visualized as follows:

G cluster_0 Iminium Ion Formation cluster_1 Enamine/Enolate Formation cluster_2 C-C Bond Formation & Catalyst Regeneration Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + Catalyst - H₂O Catalyst Piperidine or 3-Methylpiperidine Intermediate Adduct Iminium->Intermediate + Enolate Methylene Active Methylene Compound Enolate Enolate/Enamine Methylene->Enolate + Catalyst - Catalyst-H⁺ Product α,β-Unsaturated Product Intermediate->Product - Catalyst - H₂O Product->Catalyst Catalyst Regenerated

Caption: Generalized catalytic cycle for amine-catalyzed condensation reactions.

In the initial step, the secondary amine reacts with the carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion.[3][4] Concurrently, the amine also acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate or enamine.[3] These two activated species then react to form a new carbon-carbon bond. Subsequent elimination of water and regeneration of the catalyst furnishes the final α,β-unsaturated product.

The steric bulk of the 3-methyl group in 3-methylpiperidine can influence both the rate of iminium ion formation and the subsequent nucleophilic attack. While the increased basicity might favor the deprotonation step, the steric hindrance could be the dominant factor, leading to an overall slower reaction rate compared to piperidine.

Experimental Protocols: A General Procedure for the Knoevenagel Condensation

The following protocol for the synthesis of 2-benzylidenemalononitrile can be adapted for a comparative study of piperidine and 3-methylpiperidine.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Piperidine or 3-Methylpiperidine (as catalyst)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent).

  • Add absolute ethanol to dissolve the reactants.

  • To this solution, add the catalyst (piperidine or 3-methylpiperidine, typically 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

G start Start reactants 1. Combine Benzaldehyde, Malononitrile, and Ethanol start->reactants catalyst 2. Add Piperidine or 3-Methylpiperidine reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temperature monitor->cool Reaction Complete crystallize 6. Induce Crystallization cool->crystallize filter 7. Filter and Dry Product crystallize->filter end End filter->end

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion and Future Outlook

Piperidine remains a highly effective and widely utilized organocatalyst due to its low cost, ready availability, and high reactivity. However, in contexts where its use is restricted or where fine-tuning of reactivity is desired, 3-methylpiperidine presents itself as a viable alternative. The introduction of a methyl group at the 3-position introduces a degree of steric hindrance that can slightly temper its catalytic activity, potentially leading to increased selectivity in certain applications.

While direct comparative data is sparse, the principles of physical organic chemistry suggest that 3-methylpiperidine will generally exhibit slightly lower reaction rates and yields in reactions where steric access to the nitrogen is crucial. For laboratories seeking to move away from piperidine, 3-methylpiperidine offers a structurally similar option with a predictable, albeit slightly attenuated, catalytic profile.[1] Further side-by-side experimental studies are warranted to fully delineate the subtle yet potentially valuable differences in the catalytic behavior of these two foundational organocatalysts.

References

  • Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Available at: [Link]

  • Knoevenagel Condensation Reaction. J&K Scientific LLC. Available at: [Link]

Sources

Validation

Comparative Pharmacological Profiling of Novel Piperidine-Based Molecules: A Guide for Drug Discovery Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. This guide provides a comparative pharmacological overview of novel piperidine-based molecules, offering insights into their diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Versatility of the Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it a "privileged scaffold" in drug discovery.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets. Furthermore, the basic nitrogen atom can be readily modified to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1] These attributes have enabled the development of piperidine-containing drugs across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2]

This guide will focus on a comparative analysis of novel piperidine derivatives targeting three distinct and therapeutically significant protein families: G-protein coupled receptors (GPCRs), monoamine transporters, and viral entry targets.

Comparative Profiling of Piperidine-Based GPCR Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Piperidine-based molecules have been successfully developed as modulators of various GPCRs, including opioid and chemokine receptors.

Opioid Receptor Modulators: Beyond Morphine

The µ-opioid receptor (MOR) is the primary target for many potent analgesics, with morphine being the prototypical agonist.[3] However, MOR activation is also associated with significant side effects. Research into novel piperidine-based opioid receptor modulators aims to develop analgesics with improved safety profiles. A promising strategy involves the development of ligands with mixed efficacy, such as MOR agonists and δ-opioid receptor (DOR) antagonists.[4]

A comparative study of trans-3,4-dimethyl-4-arylpiperidine derivatives revealed the critical role of the phenolic hydroxyl group for opioid receptor affinity.[5] Replacement of this group with carbamate or carboxamide moieties resulted in analogs with comparable high affinity, and in some cases, an improved metabolic profile.[5]

Table 1: Comparative Binding Affinities (Ki, nM) of Novel Piperidine-Based Opioid Receptor Ligands

Compound IDµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Compound 1 25.833.036.5[4]
Compound 4 Improved potency vs. MorphineBalanced affinity-[4]
Compound 5 Improved potency vs. MorphineBalanced affinity-[4]
Compound 6 Improved potency vs. MorphineBalanced affinity-[4]
Compound 44 2.1--[6]
LY255582 Analog (Carboxamide 12) High AffinityHigh AffinityHigh Affinity[5]

Note: Specific Ki values for all compounds were not consistently available in the referenced literature. "Improved potency" and "Balanced affinity" are qualitative descriptions from the source.

CCR5 Antagonists: Blocking HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[7][8] Piperidine-based molecules have emerged as potent allosteric antagonists of CCR5, effectively blocking the interaction between the viral envelope protein gp120 and the receptor.[7][8]

The mechanism of action of these small-molecule inhibitors involves inducing a conformational change in the second extracellular loop (ECL2) of CCR5, which prevents its recognition by gp120.[8] Comparative studies of oximino-piperidino-piperidine and piperazine-based CCR5 antagonists have elucidated the structure-activity relationships (SAR) governing their potency and selectivity.[7][9]

Table 2: Comparative Inhibitory Activity of Piperidine-Based CCR5 Antagonists

CompoundCCR5 Binding (IC50, nM)HIV-1 Entry Inhibition (IC50, nM)Reference
SCH-350581 (AD101) 1.8-[8]
SCH-351125 (SCH-C) 19.3-[8]
Piperidine 19 25.73 (Calcium Mobilization)73.01[10]

Piperidine Derivatives as Monoamine Transporter Inhibitors

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse and are important targets for antidepressants and treatments for substance abuse disorders. Piperidine-based analogs of cocaine have been extensively studied to develop potent and selective monoamine reuptake inhibitors with reduced abuse liability.[11][12][13][14]

SAR studies have shown that modifications to the piperidine ring, such as the nature of the substituent at the 4-position and alterations to the nitrogen atom, significantly impact affinity and selectivity for the different transporters.[12][13][14] For instance, N-demethylation of certain piperidine-based ligands can enhance activity at SERT and NET.[13][14]

Table 3: Comparative Binding Affinities (Ki, nM) of Piperidine-Based Monoamine Transporter Inhibitors

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
(-)-9 (3-n-propyl derivative) 3--[11]
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) 217.6-[12]
N-isopropyl ligand 3a 810 (3.5-fold loss vs. 1a)< 3270 (2.3-fold improvement vs. 1a)-[13]

Experimental Protocols for Pharmacological Profiling

The objective comparison of novel piperidine-based molecules relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays used in their pharmacological characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[15]

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

    • Centrifuge the homogenate to pellet the membranes.[16]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[16]

    • Determine the protein concentration of the membrane preparation.[16]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[15][16]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).[16]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[16]

  • Filtration and Washing:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[15][16]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[16]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Workflow Diagram:

Radioligand_Binding_Assay start Start prep Membrane Preparation start->prep setup Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound prep->setup incubate Incubation to Equilibrium setup->incubate filter Vacuum Filtration incubate->filter wash Filter Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

GPCR Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled GPCR.

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Ca2+, allowing for the measurement of receptor activation.

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition:

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.

    • For agonist testing, add varying concentrations of the test compound directly to the dye-loaded cells.

    • For antagonist testing, after pre-incubation, add a known agonist at a fixed concentration (e.g., EC80).

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Workflow Diagram:

Calcium_Mobilization_Assay start Start culture Cell Culture (GPCR-expressing) start->culture dye_load Calcium Dye Loading culture->dye_load compound_add Compound Addition (Agonist or Antagonist + Agonist) dye_load->compound_add measure Fluorescence Measurement compound_add->measure analyze Data Analysis - Determine EC50 (agonist) - Determine IC50 (antagonist) measure->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways of Piperidine-Based Molecules

Understanding the signaling pathways modulated by novel piperidine-based molecules is crucial for elucidating their mechanism of action and predicting their physiological effects.

GPCR Signaling Cascade

The following diagram illustrates a generalized signaling pathway for a Gq-coupled GPCR, a common target for piperidine-based modulators.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins Ligand Piperidine-based Ligand Ligand->GPCR Binds ER->Ca_release

Caption: Simplified Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The comparative pharmacological profiling of new piperidine-based molecules is essential for identifying candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of these promising compounds. Future research will undoubtedly uncover new biological targets for piperidine derivatives and lead to the development of next-generation medicines for a wide range of diseases.

References

  • Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor. PubMed. 2020 Jan 15. Available from: [Link]

  • Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry. PMC. Available from: [Link]

  • 2.5. In Vitro Functional GPCR Assay. Bio-protocol. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. 2012 Nov 15. Available from: [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. Available from: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC. 2022 Apr 8. Available from: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. 2005 Sep 1. Available from: [Link]

  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. 2025 Aug 6. Available from: [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. ACS Publications. 2002 Jun 17. Available from: [Link]

  • Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S) - American Chemical Society. Available from: [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. 2025 Aug 6. Available from: [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. 2002 Jul 18. Available from: [Link]

  • GPCR Functional Assay Technology. Tanso Biosciences. Available from: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. 2023 Jul 7. Available from: [Link]

  • Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. Available from: [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonis. Semantic Scholar. Available from: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. IRIS. Available from: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. 2025 Aug 9. Available from: [Link]

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